Chikv-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOHPFHXTKBTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chikv-IN-2: A Technical Guide to its Mechanism of Action Against Chikungunya Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chikungunya virus (CHIKV), a re-emerging arbovirus, has caused widespread outbreaks of debilitating arthritic disease for which no approved antiviral therapies currently exist. This document provides a detailed technical overview of the mechanism of action of Chikv-IN-2, a potent small molecule inhibitor of Chikungunya virus replication. This compound exhibits a multi-faceted approach to disrupting the viral life cycle, primarily by targeting the host cell's pyrimidine biosynthesis pathway through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2][3] Additionally, resistance studies with analogs of this compound suggest a potential secondary interaction with the viral non-structural protein 3 (nsP3) macrodomain.[1][2][4] This guide will delve into the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.
Introduction to this compound
This compound (also referred to as compound 8q in primary literature) is a novel benzoannulene derivative identified as a highly effective inhibitor of Chikungunya virus replication.[1][2] It was developed through a hit-to-lead optimization program aimed at improving the potency, efficacy, and drug-like properties of an initial screening hit.[1][2] this compound demonstrates potent antiviral activity against various CHIKV strains, including clinical isolates and attenuated vaccine strains, as well as broader activity against other alphaviruses and flaviviruses.[3][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate, a precursor for uridine and cytidine nucleotides.[6] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving the virus of essential building blocks for its RNA genome.[3]
A potential secondary mechanism of action involves the Chikungunya virus nsP3 macrodomain. Resistance to an analog of this compound was mapped to a mutation in this viral protein, suggesting a possible direct or indirect interaction.[1][2][4] The nsP3 macrodomain is involved in viral replication and pathogenesis, and its targeting could contribute to the overall antiviral effect of the compound series.
Signaling Pathway of this compound Action
Quantitative Data
The antiviral efficacy and cytotoxicity of this compound and its lead compound have been quantified in various assays. The data is summarized in the tables below.
Table 1: Antiviral Activity of this compound and Related Compounds
| Compound | Virus Strain | Cell Line | EC90 (µM) | Viral Titer Reduction (log at 10 µM) | Reference |
| This compound (8q) | CHIKV 181/25 | NHDF | 0.27 | 4.5 | [1][2] |
| This compound (8q) | CHIKV Clinical Isolates | Not Specified | 0.85 - 2.5 | Not Specified | [3] |
| This compound (8q) | VEEV | Not Specified | 0.40 | Not Specified | [3][5] |
| This compound (8q) | WNV | Not Specified | 0.20 | Not Specified | [3][5] |
| This compound (8q) | DENV-2 | Not Specified | 0.60 | Not Specified | [3][5] |
| Compound 1a | CHIKV 181/25 | NHDF | 1.45 | 2.5 | [1][2] |
EC90: 90% effective concentration NHDF: Normal Human Dermal Fibroblasts VEEV: Venezuelan Equine Encephalitis Virus WNV: West Nile Virus DENV-2: Dengue Virus Serotype 2
Table 2: Cytotoxicity and DHODH Inhibition
| Compound | Cell Line | CC50 (µM) | DHODH IC50 | Selectivity Index (SI = CC50/EC90) | Reference |
| This compound (8q) | NHDF | >100 | Not Reported | >370 | [1][2] |
| Compound 1a | NHDF | 169 | Not Reported | 116.5 | [1][2] |
CC50: 50% cytotoxic concentration IC50: 50% inhibitory concentration Selectivity Index calculated for CHIKV 181/25 in NHDF cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assay (Viral Titer Reduction Assay)
This protocol is used to determine the effective concentration of the compound that inhibits viral replication.
Workflow Diagram:
Methodology:
-
Cell Plating: Normal Human Dermal Fibroblasts (NHDF) are seeded in 24-well plates and incubated overnight to allow for the formation of a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
-
Infection: The cell monolayer is infected with Chikungunya virus (e.g., strain 181/25) at a low multiplicity of infection (MOI), typically 0.01, for 1-2 hours to allow for viral attachment and entry.
-
Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. Medium containing the different concentrations of this compound is then added.
-
Incubation: The treated, infected cells are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 environment.
-
Quantification of Viral Titer: After incubation, the supernatant from each well is collected. The amount of infectious virus in the supernatant is quantified by a plaque assay on a susceptible cell line, such as Vero cells.
-
Data Analysis: The viral titers from the treated wells are compared to the untreated control wells. The EC90 is calculated as the concentration of the compound that reduces the viral titer by 90%.
Cytotoxicity Assay
This protocol is used to determine the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Plating: NHDF cells are seeded in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: The viability of the treated cells is compared to that of the untreated control cells. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.
DHODH Enzymatic Assay
This protocol is used to directly measure the inhibitory activity of this compound against the DHODH enzyme.
Methodology:
-
Reagent Preparation: Recombinant human DHODH enzyme, the substrate dihydroorotate, and a colorimetric or fluorometric probe (e.g., 2,6-dichloroindophenol - DCIP) are prepared in an appropriate assay buffer.
-
Compound Incubation: The DHODH enzyme is pre-incubated with various concentrations of this compound for a set period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.
-
Signal Detection: The activity of the enzyme is monitored by measuring the change in absorbance or fluorescence of the probe over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The reaction rates in the presence of the inhibitor are compared to the rate of the uninhibited enzyme. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.
Conclusion
This compound is a promising antiviral candidate against the Chikungunya virus with a potent, host-directed mechanism of action. Its inhibition of DHODH effectively disrupts a critical pathway for viral replication, and its high selectivity index suggests a favorable therapeutic window. The potential for a dual mechanism of action involving the viral nsP3 macrodomain warrants further investigation and could offer advantages in overcoming potential drug resistance. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds as a potential therapy for Chikungunya fever.
References
Unraveling the Pan-Alphavirus Activity of Chikv-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chikv-IN-2 has emerged as a potent and orally bioavailable pan-alphavirus inhibitor, demonstrating significant promise in the ongoing search for effective antiviral therapeutics. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action, broad-spectrum activity, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Targeting a Host-Based Enzyme
This compound exerts its antiviral effects by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of RNA and DNA. By targeting this host enzyme, this compound effectively depletes the intracellular pyrimidine pool, thereby creating an environment that is inhospitable for the rapid replication of viral RNA.[1] This host-centric mechanism of action presents a significant advantage, as it is less likely to be compromised by viral mutations compared to drugs that directly target viral proteins.
Quantitative Antiviral Activity
This compound has demonstrated potent inhibitory activity against a range of alphaviruses and other RNA viruses. The following table summarizes the reported 90% effective concentration (EC90) values for this compound against various viruses.
| Virus | Strain | EC90 (µM) | Cell Line |
| Chikungunya Virus (CHIKV) | Clinical Isolates & Vaccine Strains | 0.85 - 2.5 | Not Specified |
| Chikungunya Virus (CHIKV) | Not Specified | 0.27 | Not Specified |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 0.40 | Not Specified |
| West Nile Virus (WNV) | Not Specified | 0.20 | Not Specified |
| Dengue Virus (DENV) | Strain-2 | 0.60 | Not Specified |
Data sourced from MedchemExpress product information for this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the antiviral activity and mechanism of action of this compound.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect or CPE).
Materials:
-
Vero cells (or other susceptible cell line)
-
Chikungunya virus (or other alphavirus)
-
This compound (or test compound)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted virus to the wells at a predetermined multiplicity of infection (MOI).
-
Immediately add the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus-only control wells.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Determine the EC50 or EC90 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
DHODH Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (electron acceptor)
-
DCIP (2,6-dichloroindophenol) as an indicator
-
Assay buffer (e.g., Tris-HCl buffer with detergent)
-
This compound (or test compound)
-
96-well plate
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, dihydroorotate, and Coenzyme Q10.
-
Compound Incubation: Add serially diluted this compound to the wells of a 96-well plate. Include a no-compound control.
-
Enzyme Addition: Add the recombinant DHODH enzyme to all wells to initiate the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
-
Signal Detection: Add DCIP to the wells. The reduction of DCIP by the product of the DHODH reaction (orotate) results in a color change that can be measured spectrophotometrically.
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Calculate the percentage of DHODH inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound via DHODH inhibition.
Caption: Experimental workflow for the antiviral activity assay.
Conclusion
This compound represents a significant advancement in the development of pan-alphavirus inhibitors. Its novel mechanism of targeting the host DHODH enzyme provides a broad-spectrum antiviral strategy with a potentially high barrier to resistance. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and other DHODH inhibitors as a new class of therapeutics to combat alphavirus infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.
References
Chikv-IN-2's Impact on Host Cell Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chikungunya virus (CHIKV), a re-emerging arbovirus, poses a significant global health threat. Like all viruses, CHIKV is an obligate intracellular parasite that extensively remodels the host cellular environment to facilitate its replication. A critical aspect of this host cell takeover is the manipulation of metabolic pathways to generate the necessary building blocks for viral progeny. This technical guide provides an in-depth analysis of the current understanding of how Chikungunya virus, with a focus on strains circulating in India (often belonging to the Indian Ocean Lineage), impacts pyrimidine biosynthesis in host cells. While specific data for a "Chikv-IN-2" strain is not available in the reviewed literature, this document synthesizes the existing knowledge on CHIKV's interaction with this essential metabolic pathway, offering insights for researchers and professionals in drug development. We will delve into the quantitative data from proteomics and metabolomics studies, provide detailed experimental protocols for key assays, and visualize the involved pathways and workflows.
Introduction: The Host Cell as a Viral Factory
Chikungunya virus, a positive-sense single-stranded RNA virus of the Togaviridae family, has an ~11.8 kb genome that encodes for non-structural proteins (nsP1-4) and structural proteins (Capsid, E1, E2, E3, and 6K)[1]. Viral replication is a rapid process, demanding a substantial supply of nucleotides for the synthesis of viral RNA genomes. To meet this demand, CHIKV, like many other viruses, hijacks the host cell's metabolic machinery. One of the central pathways manipulated by the virus is the de novo pyrimidine biosynthesis pathway, which provides the essential precursors for the synthesis of uridine, cytidine, and thymidine nucleotides.
Studies have shown that infection with CHIKV leads to a significant perturbation of host cell metabolism[2][3]. Metabolomic analyses of sera from patients with Chikungunya have revealed that pyrimidine metabolism is among the most significantly affected pathways[4][5]. This reliance on the host's pyrimidine pool makes the enzymes of this pathway attractive targets for the development of broad-spectrum antiviral therapies. Indeed, inhibitors of pyrimidine biosynthesis have demonstrated anti-CHIKV activity, underscoring the pathway's critical role in the viral life cycle[6].
Quantitative Analysis of Host Cell Modifications
The advent of high-throughput 'omics' technologies has enabled a systems-level view of the cellular changes induced by CHIKV infection. Proteomics and metabolomics studies have been instrumental in identifying the specific molecular alterations within the host cell, including those related to pyrimidine biosynthesis.
Proteomic Data
Quantitative proteomics studies have revealed significant changes in the host cell proteome following CHIKV infection. While a comprehensive proteomics dataset specifically for an Indian strain's effect on the pyrimidine biosynthesis pathway is not available, studies on other CHIKV strains have identified the modulation of various metabolic enzymes.
Table 1: Differentially Expressed Host Proteins in CHIKV-Infected Cells
| Protein | Function | Fold Change (CHIKV vs. Mock) | Cell Type | Time Post-Infection | Reference |
| Dihydroorotate dehydrogenase (DHODH) | Catalyzes the fourth step in de novo pyrimidine biosynthesis | Not consistently reported as significantly altered in proteomics screens, but is a known antiviral target. | Various | - | [7] |
| Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase (CAD) | Catalyzes the first three steps in de novo pyrimidine biosynthesis | Data not available in reviewed proteomics studies. | Various | - | [8] |
| UMP-CMP kinase (CMPK1) | Phosphorylates UMP and CMP | Not consistently reported as significantly altered. | Various | - | |
| CTP synthase (CTPS1) | Catalyzes the final step in CTP biosynthesis | Not consistently reported as significantly altered. | Various | - |
Note: The table reflects the general lack of consistent, significant changes reported for core pyrimidine biosynthesis enzymes in broad proteomics screens of CHIKV infection in the reviewed literature. This may suggest that the regulation of this pathway occurs more at the level of enzyme activity or metabolite flux rather than protein expression, or that the changes are below the detection threshold of these specific studies.
Metabolomic Data
Metabolomic studies have provided more direct evidence of the perturbation of pyrimidine metabolism during CHIKV infection. An NMR-based metabolomic analysis of serum from Indian patients with Chikungunya mono-infection revealed significant alterations in metabolites related to this pathway.
Table 2: Altered Metabolites in the Serum of Chikungunya Patients
| Metabolite | Pathway | Fold Change (Patient vs. Healthy Control) | p-value | Reference |
| Uracil | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |
| Uridine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |
| Cytidine | Pyrimidine Metabolism | Decreased | < 0.05 | [4][5] |
| Thymine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |
| Thymidine | Pyrimidine Metabolism | Increased | < 0.05 | [4][5] |
Note: The fold changes in this study were reported as statistically significant but the exact numerical fold changes were not provided in the abstract. The data indicates a significant dysregulation of pyrimidine nucleotide precursors and degradation products in the serum of infected individuals.
Key Signaling Pathways and Regulatory Mechanisms
The upregulation of pyrimidine biosynthesis during viral infection is a tightly regulated process. While the specific signaling pathways by which CHIKV orchestrates this metabolic reprogramming are still under investigation, some general mechanisms are known to be involved in the cellular response to viral infection and metabolic stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of CHIKV infection on pyrimidine biosynthesis.
Virus Propagation and Cell Infection
Objective: To generate a high-titer stock of CHIKV and infect host cells for subsequent analysis.
Materials:
-
CHIKV stock (e.g., Indian Ocean Lineage strain)
-
Vero E6 or Huh-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 flasks and 6-well plates
Protocol:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
When cells reach 80-90% confluency in a T-75 flask, remove the growth medium and wash with PBS.
-
Infect the cells with CHIKV at a low multiplicity of infection (MOI) of 0.01 in a small volume of serum-free DMEM.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Add DMEM with 2% FBS and incubate until a significant cytopathic effect (CPE) is observed (typically 48-72 hours).
-
Harvest the supernatant containing the virus and clarify by centrifugation at 3,000 x g for 15 minutes.
-
Aliquot the virus stock and store at -80°C.
-
For infection experiments, seed host cells (e.g., Huh-7) in 6-well plates and infect at a desired MOI (e.g., 1 or 5) as described in steps 2-4.
Quantification of Intracellular Pyrimidine Nucleotide Pools by HPLC
Objective: To measure the concentrations of UTP, CTP, and other pyrimidine nucleotides in infected and mock-infected cells.
Materials:
-
Infected and mock-infected cell pellets
-
60% methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
Ultrapure water (pre-chilled to 4°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase: 0.1 M potassium phosphate buffer (pH 6.0) with a methanol gradient
-
Nucleotide standards (UMP, UDP, UTP, CMP, CDP, CTP)
Protocol:
-
At the desired time post-infection, wash the cells with ice-cold PBS and aspirate completely.
-
Add 1 mL of ice-cold 60% methanol to each well of a 6-well plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of ice-cold chloroform and vortex vigorously for 1 minute.
-
Add 400 µL of ice-cold ultrapure water and vortex again.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the nucleotides.
-
Filter the extract through a 0.22 µm filter.
-
Analyze the samples by HPLC. Create a standard curve using known concentrations of nucleotide standards to quantify the peaks in the samples.
-
Normalize the nucleotide concentrations to the total protein content of the cell pellet.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay
Objective: To measure the activity of a key enzyme in the de novo pyrimidine biosynthesis pathway.
Materials:
-
Infected and mock-infected cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 150 µM Coenzyme Q10, 0.1% Triton X-100
-
Substrate: Dihydroorotate
-
Electron acceptor: 2,6-dichloroindophenol (DCIP)
-
Spectrophotometer
Protocol:
-
Lyse the cell pellets in lysis buffer and determine the protein concentration using a BCA assay.
-
In a 96-well plate, add 50 µg of cell lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) over time using a spectrophotometer.
-
Calculate the enzyme activity as the rate of DCIP reduction per minute per milligram of protein.
Visualizing Workflows and Logical Relationships
Conclusion and Future Directions
The available evidence strongly indicates that Chikungunya virus infection significantly perturbs host cell pyrimidine biosynthesis to fuel its replication. While specific data on the "this compound" strain remains elusive, studies on Indian strains and other CHIKV lineages highlight this pathway as a critical virus-host interface. The quantitative data, though not yet fully comprehensive, points towards an increased flux through the pathway, and the efficacy of pyrimidine biosynthesis inhibitors as anti-CHIKV agents provides a strong rationale for targeting these enzymes for therapeutic intervention.
Future research should focus on:
-
Strain-Specific Analysis: Characterizing the metabolic alterations induced by specific Indian CHIKV strains, including a potential "this compound" isolate, to understand if there are strain-specific differences in host cell manipulation.
-
Metabolic Flux Analysis: Employing stable isotope labeling techniques to precisely map the metabolic flux through the pyrimidine biosynthesis pathway during infection.
-
Comprehensive Quantitative Proteomics: Performing targeted quantitative proteomics to accurately measure the expression levels of all enzymes in the pyrimidine pathway.
-
Elucidating Regulatory Networks: Investigating the host and viral factors that regulate the activity of pyrimidine biosynthesis enzymes during CHIKV infection.
A deeper understanding of these molecular interactions will be crucial for the development of novel and effective antiviral strategies against Chikungunya virus.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chikungunya Virus, Metabolism, and Circadian Rhythmicity Interplay in Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum metabolomics analysis of patients with chikungunya and dengue mono/co-infections reveals distinct metabolite signatures in the three disease conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human pyrimidine nucleotide biosynthesis as a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Chikv-IN-2: A Technical Guide on its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of the antiviral properties of Chikv-IN-2, a potent inhibitor of Chikungunya virus (CHIKV) replication. The document details the compound's mechanism of action, in vitro efficacy against various viral strains, and its preliminary in vivo profile. All quantitative data is presented in structured tables, and key experimental protocols are described in detail to facilitate reproducibility and further investigation.
Core Antiviral Properties and Mechanism of Action
This compound is a benzoannulene derivative identified as a potent inhibitor of Chikungunya virus replication.[1] Its primary mechanism of action is the inhibition of the host cellular enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the conversion of dihydroorotate to orotate.[4][5] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for viral RNA synthesis, thereby effectively halting viral replication.[1][2][3] This host-targeting mechanism suggests a higher barrier to the development of viral resistance.
Signaling Pathway: DHODH Inhibition and Pyrimidine Depletion
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action via inhibition of host DHODH.
Quantitative Antiviral Data
The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.
In Vitro Efficacy of this compound
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC90 | Chikungunya Virus (unspecified) | Not Specified | 270 nM | [1][2][3][6] |
| EC90 | CHIKV Clinical Isolates & Vaccine Strains | Not Specified | 0.85 - 2.5 µM | [2][7] |
| EC90 | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | 0.40 µM | [2][7] |
| EC90 | West Nile Virus (WNV) | Not Specified | 0.20 µM | [2][7] |
| EC90 | Dengue Virus Strain-2 (DENV-2) | Not Specified | 0.60 µM | [2][7] |
| Viral Titer Reduction | Chikungunya Virus | NHDF Cells | 4.5 log at 10 µM | [1] |
| CC50 | Not Specified | NHDF Cells | >30 µM | [1] |
EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; NHDF: Normal Human Dermal Fibroblasts.
In Vivo Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | Bioavailability (F) | t1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
| Intravenous (i.v.) | 1 | - | 2.02 | - | 497 | [2][7] |
| Oral (p.o.) | 40 | 41% | 9.9 | 642 | - | [2][7] |
| Intraperitoneal (i.p.) | 40 | 43% | 18.5 | 858 | - | [2][7] |
| Subcutaneous (s.c.) | 40 | 4% | 18.6 | 90 | - | [2][7] |
t1/2: terminal elimination half-life; Cmax: maximum plasma concentration; AUC: area under the curve.
In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| Mice | 80 mg/kg, i.p., twice a day for 3 days | Significantly decreased infectious CHIKV dissemination to other tissues. Failed to inhibit virus loads at the site of infection. | [2][7] |
Detailed Experimental Protocols
The following sections detail the methodologies employed for the initial characterization of this compound.
In Vitro Antiviral Activity Assay
This protocol outlines the general procedure for determining the antiviral efficacy of this compound.
Caption: Workflow for in vitro antiviral activity assay.
Protocol Details:
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Infection: Cells are treated with the compound dilutions for a short period before being infected with a specific strain of Chikungunya virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated at 37°C in a 5% CO2 incubator for 24 to 48 hours to allow for viral replication.
-
Quantification of Viral Replication:
-
Plaque Assay: Supernatants from each well are collected and serially diluted. These dilutions are used to infect a fresh monolayer of susceptible cells (e.g., Vero cells). After an incubation period, the cells are fixed and stained to visualize plaques, which represent areas of cell death caused by the virus. The number of plaques is used to calculate the viral titer.
-
Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell culture supernatants. The amount of a specific viral gene (e.g., E1) is then quantified using qRT-PCR. A standard curve is used to determine the number of viral genome copies.
-
-
Data Analysis: The viral titers or genome copy numbers are plotted against the compound concentration. A dose-response curve is generated to calculate the 90% effective concentration (EC90).
Cytotoxicity Assay
Protocol Details:
-
Cell Seeding: Host cells (e.g., NHDF) are seeded in 96-well plates at a specific density.
-
Compound Incubation: The cells are incubated with the same serial dilutions of this compound as used in the antiviral assay for the same duration.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the compound concentration to determine the 50% cytotoxic concentration (CC50).
In Vivo Mouse Model of Chikungunya Infection
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo efficacy studies in a mouse model.
Protocol Details:
-
Animal Model: C57BL/6J mice are commonly used. The age of the mice at the time of infection is a critical parameter, as younger mice are often more susceptible to severe disease.
-
Virus Inoculation: Mice are infected with a clinical isolate of CHIKV, typically via subcutaneous or intradermal injection into the footpad to mimic a mosquito bite.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via a specific route (e.g., intraperitoneally) at a defined dose and schedule. A control group receives the vehicle only.
-
Clinical Monitoring: The mice are monitored daily for signs of disease, such as changes in body weight and swelling of the inoculated foot, which is measured using calipers.
-
Tissue Analysis: At predetermined time points post-infection, mice are euthanized, and various tissues (e.g., muscle, joints, spleen, liver, brain) and blood are collected.
-
Viral Load Quantification: Tissues are homogenized, and the viral load is quantified using either a plaque assay or qRT-PCR as described for the in vitro assays.
-
Statistical Analysis: Statistical tests are used to compare the viral loads and clinical scores between the this compound-treated group and the vehicle control group to determine the in vivo efficacy of the compound.
Summary and Future Directions
This compound demonstrates potent antiviral activity against Chikungunya virus and other alphaviruses in vitro by targeting the host enzyme DHODH. Preliminary in vivo studies in mice indicate that the compound can reduce viral dissemination, a crucial aspect of CHIKV pathogenesis. The favorable pharmacokinetic profile, particularly its oral bioavailability, makes it a promising candidate for further development.
Future research should focus on:
-
Elucidating the precise binding mode of this compound to DHODH through structural studies.
-
Conducting more extensive in vivo efficacy studies in various animal models, including non-human primates, to assess its therapeutic potential against both acute and chronic stages of Chikungunya fever.
-
Performing detailed toxicology and safety pharmacology studies to establish a comprehensive safety profile.
-
Investigating the potential for combination therapy with direct-acting antivirals to enhance efficacy and reduce the risk of resistance.
References
- 1. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Chikungunya Virus–Induced Musculoskeletal Inflammatory Disease: Evidence of Arthritis, Tenosynovitis, Myositis, and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenovirus vectored IFN-α protects mice from lethal challenge of Chikungunya virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Antiviral Assay for Screening Inhibitors of Chikungunya Virus and Generation of Drug-Resistant Mutations in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The Protein Disulfide Isomerase Inhibitor 3-methyltoxoflavin Inhibits Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of Small Molecule Antivirals against Equine Encephalitic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Emergence of Chikv-IN-2 (compound 8q): A Novel Host-Targeted Antiviral Agent for Chikungunya Virus
For Immediate Release
In the global effort to combat the debilitating Chikungunya virus (CHIKV), a promising new small molecule inhibitor, Chikv-IN-2 (also known as compound 8q), has been identified. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this potent pan-alphavirus inhibitor. This compound represents a significant advancement in the field by targeting a host cellular enzyme, Dihydroorotate Dehydrogenase (DHODH), a strategy that offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.
Chikungunya virus, a mosquito-borne alphavirus, has caused widespread epidemics characterized by severe joint pain, fever, and rash.[1] With no approved antiviral therapies or vaccines currently available, the development of effective countermeasures is a critical public health priority. This compound has demonstrated excellent cellular antiviral activity and improved liver microsomal stability, positioning it as a strong candidate for further development.[1]
Quantitative Analysis of Antiviral Activity and Properties
The preclinical profile of this compound is highlighted by its potent inhibition of Chikungunya virus and other related viruses. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Virus/Strain | Reference |
| EC90 | 270 nM | Chikungunya virus (CHIKV) | [1] |
| EC90 | 0.85-2.5 µM | CHIKV clinical isolates and attenuated vaccine strains | [1] |
| EC90 | 0.40 µM | Venezuelan Equine Encephalitis Virus (VEEV) | [1] |
| EC90 | 0.20 µM | West Nile Virus (WNV) | [1] |
| EC90 | 0.60 µM | Dengue Virus Strain-2 (DENV-2) | [1] |
Table 1: In Vitro Antiviral Activity of this compound
| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |
| In Vivo Efficacy | Mouse | 80 mg/kg, intraperitoneally, twice a day for 3 days | Significantly decreases infectious CHIKV dissemination to other tissues | [1] |
Table 2: In Vivo Efficacy of this compound
Mechanism of Action: Targeting Host DHODH
This compound exerts its antiviral effect by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides, essential building blocks for RNA and DNA.[2][3] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby effectively starving the virus of the necessary components to replicate its RNA genome.[1]
Experimental Protocols
While the primary research publication for this compound is not publicly available, this section outlines generalized protocols for the key experiments typically conducted in the discovery and development of a novel antiviral compound of this class.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or Huh-7 cells) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with Chikungunya virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until the virus-only control wells show significant cytopathic effect (CPE).
-
Quantification of Viral Inhibition: Assess cell viability using a colorimetric assay (e.g., MTS or resazurin). The EC90 is calculated as the concentration of the compound that inhibits 90% of the virus-induced CPE compared to the untreated virus control.
Cytotoxicity Assay
-
Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the cells in the absence of virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification of Cytotoxicity: Measure cell viability using a colorimetric assay. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
In Vivo Mouse Model of Chikungunya Virus Infection
-
Animal Model: Utilize an appropriate mouse strain that is susceptible to Chikungunya virus infection and develops relevant disease pathology (e.g., C57BL/6 mice).
-
Infection: Inoculate mice with a standardized dose of Chikungunya virus, typically via subcutaneous or footpad injection.
-
Treatment: Administer this compound or a vehicle control at the specified dose and route (e.g., intraperitoneal injection) at predetermined time points post-infection.
-
Monitoring: Monitor the mice daily for clinical signs of disease, such as weight loss and foot swelling.
-
Tissue Harvest and Viral Load Determination: At selected time points, euthanize the mice and harvest tissues of interest (e.g., spleen, liver, muscle, and joint tissue). Quantify the viral load in these tissues using plaque assay or qRT-PCR to determine the effect of the compound on viral dissemination.
Logical Workflow for Discovery and Development
The identification and advancement of a potent antiviral candidate like this compound typically follows a structured discovery and development pipeline. This process begins with the identification of a promising biological target and progresses through hit identification, lead optimization, and preclinical evaluation.
Conclusion and Future Directions
This compound (compound 8q) represents a promising step forward in the development of much-needed antiviral therapies for Chikungunya virus and potentially other alphaviruses and flaviviruses. Its host-targeted mechanism of action through the inhibition of DHODH is a validated and attractive strategy for developing broad-spectrum antivirals. The potent in vitro activity and encouraging in vivo data warrant further investigation, including more extensive preclinical safety and efficacy studies, to advance this compound towards clinical evaluation. The continued development of this compound and other DHODH inhibitors could provide a critical tool in the global response to the threat of emerging and re-emerging arboviral diseases.
References
Chikv-IN-2's Inhibitory Effects on Flavivirus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral mechanism of Chikv-IN-2 against flaviviruses. This compound is a potent small-molecule inhibitor that targets a crucial host-cell enzyme, demonstrating broad-spectrum activity against a range of viruses. This document outlines the compound's mechanism of action, summarizes its inhibitory effects with available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Core Mechanism of Action: Targeting Host Pyrimidine Biosynthesis
This compound exerts its antiviral effects by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for viral RNA replication.[3][4][5] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for its genome synthesis and effectively halting its replication.[6] This host-targeted approach offers the advantage of broad-spectrum activity against various RNA viruses that are dependent on the host's pyrimidine supply.[1][4]
Data Presentation: Inhibitory Effects on Flaviviruses
While specific quantitative data for this compound against a wide range of flaviviruses is limited in publicly available literature, the compound has shown potent pan-alphavirus activity and inhibitory effects against flaviviruses such as Dengue Virus (DENV) and West Nile Virus (WNV). The following tables summarize the available data for this compound and other notable DHODH inhibitors against various flaviviruses to provide a comparative perspective on the potential efficacy of this class of compounds.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay | Potency (EC90) |
| Flaviviridae | Dengue Virus (DENV-2) | Not Specified | Not Specified | 0.60 µM |
| Flaviviridae | West Nile Virus (WNV) | Not Specified | Not Specified | 0.20 µM |
| Togaviridae | Chikungunya Virus (CHIKV) | Not Specified | Not Specified | 0.85 - 2.5 µM |
| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | Not Specified | 0.40 µM |
Table 2: Antiviral Activity of Other DHODH Inhibitors against Flaviviruses
| Compound | Virus | Cell Line | Assay | Potency (EC50/IC50) |
| Brequinar | Dengue Virus (DENV) | Vero, A549 | Not Specified | 17 - 61 nM |
| Brequinar | Zika Virus (ZIKV) | Vero, A549 | Not Specified | 17 - 61 nM |
| Brequinar | West Nile Virus (WNV) | Not Specified | Not Specified | Potent Inhibition |
| Brequinar | Yellow Fever Virus (YFV) | Not Specified | Not Specified | Potent Inhibition |
| Teriflunomide | West Nile Virus (WNV) | Vero, SH-SY5Y | Not Specified | Efficient Abrogation |
| Teriflunomide | Zika Virus (ZIKV) | Not Specified | Not Specified | Broad-spectrum activity |
| Teriflunomide | Japanese Encephalitis Virus (JEV) | Not Specified | Not Specified | Broad-spectrum activity |
| Teriflunomide | Yellow Fever Virus (YFV) | Not Specified | Not Specified | Broad-spectrum activity |
| Teriflunomide | Tick-borne Encephalitis Virus (TBEV) | Not Specified | Not Specified | Broad-spectrum activity |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory effects of this compound on flavivirus replication.
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney), A549 (human lung carcinoma), and Huh-7 (human hepatoma) cells are commonly used for flavivirus studies. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Strains: Dengue virus (serotypes 1-4), Zika virus, West Nile virus, and Yellow Fever virus strains can be used. Virus stocks are propagated in a suitable cell line (e.g., C6/36 or Vero cells) and titrated by plaque assay or TCID50 to determine the viral titer.
Cytotoxicity Assay
To determine the concentration range of this compound that is non-toxic to the host cells, a cytotoxicity assay is performed.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus production.
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of flavivirus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for virus adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose and 2% FBS).
-
Incubation: Incubate the plates for 4-7 days to allow for plaque formation.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is determined from the dose-response curve.
Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This method measures the effect of the compound on viral RNA synthesis.
-
Infection and Treatment: Seed cells in a 24-well plate. Infect the cells with the desired flavivirus at a specific multiplicity of infection (MOI). After virus adsorption, add fresh medium containing different concentrations of this compound.
-
RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or a probe-based assay, and primers specific for a conserved region of the flavivirus genome. Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization.
-
Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method.
Uridine Reversal Assay
This assay confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Infection and Treatment: Follow the procedure for the qRT-PCR or PRNT assay.
-
Uridine Supplementation: In parallel with the this compound treatment, add exogenous uridine (e.g., 25-200 µM) to the culture medium.
-
Analysis: Measure viral RNA levels by qRT-PCR or infectious virus production by PRNT.
-
Interpretation: If the antiviral effect of this compound is reversed by the addition of uridine, it confirms that the compound's mechanism of action is the inhibition of pyrimidine biosynthesis.[6][7]
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound inhibition of flavivirus replication.
Experimental Workflows
Caption: General workflow for evaluating the antiviral activity of this compound.
Logical Relationships
Caption: Logical cascade of this compound's anti-flavivirus effect.
References
- 1. Identification of clinical candidates against West Nile virus by activity screening in vitro and effect evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Flavivirus Modulation of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brequinar inhibits African swine fever virus replication in vitro by activating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydroorotate Dehydrogenase (DHODH) in Chikungunya Virus Infection: A Technical Guide for Researchers and Drug Developers
An In-depth Examination of a Key Host Target for Antiviral Therapy
The re-emergence of Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, has underscored the urgent need for effective antiviral therapies. Characterized by debilitating arthralgia, Chikungunya fever can lead to chronic and incapacitating joint pain. As a host-targeting antiviral strategy, the inhibition of Dihydroorotate Dehydrogenase (DHODH) has emerged as a promising approach to combat CHIKV and other viral infections. This technical guide provides a comprehensive overview of the role of DHODH in Chikungunya infection, detailing the mechanism of action of DHODH inhibitors, summarizing quantitative data on their antiviral activity, and providing detailed experimental protocols for their evaluation.
The Central Role of DHODH in Pyrimidine Biosynthesis and Viral Replication
Dihydroorotate Dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] Pyrimidines are essential building blocks for the synthesis of nucleic acids (RNA and DNA). RNA viruses, such as Chikungunya virus, are heavily reliant on the host cell's nucleotide pool for the replication of their genomes.[2][3] By inhibiting DHODH, the intracellular pyrimidine pool is depleted, thereby effectively starving the virus of the necessary components for replication.[2][4]
The Multifaceted Antiviral Mechanism of DHODH Inhibitors
The antiviral action of DHODH inhibitors (DHODHi) extends beyond the simple depletion of pyrimidines. Research has elucidated a triple mechanism of action that contributes to their broad-spectrum antiviral activity:[1][2][4]
-
Inhibition of Viral Replication: By blocking the de novo pyrimidine synthesis pathway, DHODH inhibitors directly impede the synthesis of viral RNA, a critical step in the replication cycle of RNA viruses like CHIKV.[1][2]
-
Stimulation of Interferon-Stimulated Genes (ISGs): DHODH inhibition has been shown to induce the expression of interferon-stimulated genes, which are key components of the innate immune response and play a crucial role in establishing an antiviral state within the host cell.[1][2]
-
Suppression of Inflammatory Cytokines: Chikungunya infection is often associated with a robust inflammatory response that contributes to the pathology of the disease. DHODH inhibitors have been demonstrated to suppress the production of pro-inflammatory cytokines, thus mitigating the inflammatory storm caused by the virus.[1][2][4]
Quantitative Assessment of DHODH Inhibitors Against Chikungunya Virus
Several DHODH inhibitors have demonstrated potent antiviral activity against Chikungunya virus in vitro. The following table summarizes the key quantitative data for some of these compounds.
| DHODH Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Brequinar | Not Specified | Not Specified | Not Specified | >2.87 | Not Specified | [5][6] |
| RYL-634 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][7] |
| S416 | Not Specified | Not Specified | 0.017 | 178.6 | 10,505.88 | [5] |
| Teriflunomide | Not Specified | IBRS-2 | Not Specified | Not Specified | Not Specified | [5] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments cited in the evaluation of DHODH inhibitors against Chikungunya virus.
Cell Lines and Virus Strains
-
Cell Lines: A variety of mammalian and mosquito cell lines are susceptible to Chikungunya virus infection and are commonly used in research. These include:
-
Vero cells (African green monkey kidney): Highly susceptible to CHIKV and often used for virus propagation, plaque assays, and antiviral screening.[8][9][10]
-
BHK-21 cells (Baby hamster kidney): Also highly susceptible and frequently used for virus titration and neutralization assays.[1][8]
-
Huh-7 cells (Human hepatoma): A human-derived cell line permissive to CHIKV infection.[8][11]
-
A549 cells (Human lung carcinoma): Another human-derived cell line used in antiviral studies.[12]
-
C6/36 cells (Aedes albopictus mosquito): Used for the propagation of mosquito-borne viruses like CHIKV.[1]
-
-
Virus Strains: Different strains of Chikungunya virus are used in research, and their susceptibility to antiviral compounds may vary. Commonly used strains include:
Antiviral Activity Assessment: Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test is a gold-standard assay for quantifying the titer of infectious virus and assessing the neutralizing capacity of antibodies or the inhibitory effect of antiviral compounds.[2][13][14]
Protocol:
-
Cell Seeding: Seed a 12-well plate with a suitable cell line (e.g., Vero or BHK-21 cells) at a density that will result in a confluent monolayer the following day.
-
Compound/Antibody Dilution: Prepare serial dilutions of the DHODH inhibitor or neutralizing antibody in serum-free medium.
-
Virus-Compound Incubation: Mix a known amount of Chikungunya virus (e.g., 100 plaque-forming units, PFU) with each dilution of the compound or antibody and incubate at 37°C for 1 hour to allow for neutralization or inhibition.
-
Infection of Cells: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate at 37°C for 1 hour, with gentle rocking every 15 minutes to ensure even distribution of the virus.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 2% methylcellulose or agarose) to restrict the spread of the virus and allow for the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[2]
Viral RNA Quantification: Real-Time Quantitative RT-PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the amount of viral RNA in infected cells or culture supernatants, providing a measure of viral replication.[3][15]
Protocol:
-
RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and specific primers targeting a conserved region of the Chikungunya virus genome (e.g., nsP2 or nsP4 gene).[15]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green). The amplification of the target sequence is monitored in real-time.
-
Standard Curve: Generate a standard curve using known quantities of a plasmid containing the target viral sequence to allow for absolute quantification of viral RNA copies.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the amount of target nucleic acid. The quantity of viral RNA in the samples is determined by comparing their Ct values to the standard curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of any potential antiviral compound to ensure that the observed antiviral effect is not due to cell death.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the DHODH inhibitor for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.
Caption: Logical workflow of DHODH inhibition's impact on CHIKV replication.
Caption: Experimental workflow for evaluating DHODH inhibitors against CHIKV.
Conclusion
Targeting the host enzyme Dihydroorotate Dehydrogenase represents a compelling and validated strategy for the development of broad-spectrum antivirals, with significant promise for the treatment of Chikungunya virus infection. The multifaceted mechanism of action of DHODH inhibitors, which includes direct inhibition of viral replication, stimulation of the innate immune response, and suppression of inflammation, makes them particularly attractive therapeutic candidates. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and advance DHODH inhibitors as a much-needed therapy for Chikungunya fever. Continued research in this area is critical to translate the in vitro potential of these compounds into effective clinical treatments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of Neutralization Assay Using an eGFP Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards antivirals against chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of broad-spectrum antiviral compounds... | F1000Research [f1000research.com]
- 12. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 14. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Broad-Spectrum Antiviral Potential of Novel Chikungunya Virus Inhibitors: A Technical Guide
Disclaimer: No specific compound designated "Chikv-IN-2" has been identified in the reviewed literature. This guide, therefore, outlines a comprehensive framework for evaluating the broad-spectrum antiviral potential of any novel Chikungunya virus (CHIKV) inhibitor, using data from known antiviral agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has re-emerged as a significant global health threat, causing widespread outbreaks of debilitating arthralgic disease.[1] Currently, there are no approved antiviral therapies or vaccines available, underscoring the urgent need for the development of effective countermeasures.[1] The identification and characterization of broad-spectrum antiviral agents, effective against CHIKV and other RNA viruses, is a critical area of research.
This technical guide provides a framework for the preclinical evaluation of novel anti-CHIKV compounds. It details essential experimental protocols, data presentation standards, and the analysis of interactions with key host signaling pathways.
In Vitro Antiviral Activity
A primary step in the evaluation of a potential antiviral compound is the determination of its efficacy and toxicity in cell culture models. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are key parameters. A high SI value is indicative of a favorable therapeutic window.
Quantitative Antiviral Data
The following table summarizes the in vitro activity of several known broad-spectrum antiviral compounds against Chikungunya virus in various cell lines.
| Compound | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Ribavirin | HUH-7 | 2.575 µg/mL | 11.95 µg/mL | 4.6 | [2] |
| Ribavirin | A549 | 117.1 µg/mL | >100 µg/mL | >0.85 | [2] |
| Favipiravir (T-705) | HUH-7 | 20.00 µg/mL | >157.1 µg/mL | >7.8 | [2] |
| Favipiravir (T-705) | Vero | 28.99 µg/mL | >157.1 µg/mL | >5.4 | [2] |
| Interferon-α | A549 | 4.235 IU/mL | Not cytotoxic | N/A | [2] |
| Interferon-α | HUH-7 | 26.58 IU/mL | Not cytotoxic | N/A | [2] |
| Chloroquine | Huh-7 | 21 µM | 56 µM | 2.67 | [3] |
| Mycophenolic Acid | Huh-7 | 0.8 µM | 6.6 µM | 8.25 | [3] |
| Harringtonine | BHK-21 | 0.24 µM | > 2 µM | >8.3 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antiviral compounds. The following sections provide methodologies for key in vitro assays.
Plaque Reduction Neutralization Test (PRNT)
The plaque assay is the gold standard for quantifying infectious virus titers and assessing the neutralizing capacity of a compound.[5][6]
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero or other susceptible cell lines
-
Chikungunya virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound serially diluted
-
Overlay medium (e.g., cell culture medium with carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Methodology:
-
Cell Seeding: Seed a 12-well plate with Vero cells at a density that will result in a confluent monolayer the following day.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. For each dilution, mix with a standardized amount of CHIKV (typically 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayer and wash with PBS. Inoculate the cells with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add 2 mL of the overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Remove the overlay medium. Fix the cells with a solution such as 10% formalin for at least 30 minutes. Discard the fixative and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The PRNT50 is the reciprocal of the highest dilution of the compound that results in a 50% reduction in the number of plaques compared to the virus control wells.[7]
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify viral RNA, providing a measure of viral replication.[8]
Objective: To quantify the change in CHIKV RNA levels in infected cells following treatment with a test compound.
Materials:
-
CHIKV-infected cell lysates (treated and untreated)
-
RNA extraction kit
-
qRT-PCR primers and probe specific for a conserved region of the CHIKV genome (e.g., nsP1, nsP2, or E1 gene)[8][9]
-
One-step qRT-PCR master mix
-
qRT-PCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from compound-treated and untreated CHIKV-infected cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture on ice. For a typical 20 µL reaction, this includes the master mix, forward and reverse primers, probe, and the extracted RNA template.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol. An example protocol is:
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, actin). A standard curve generated from a known quantity of viral RNA can be used for absolute quantification.[8]
Mechanism of Action and Signaling Pathways
Understanding how a compound inhibits viral replication is crucial for its development. This involves identifying the stage of the viral life cycle that is inhibited and the host or viral factors that are targeted. CHIKV is known to modulate host innate immune signaling pathways, such as the JAK-STAT and NF-κB pathways, to facilitate its replication.[12][13]
Antiviral Screening Workflow
The following diagram illustrates a typical workflow for the screening and initial characterization of novel antiviral compounds.
Caption: A generalized workflow for antiviral drug discovery against Chikungunya virus.
Chikungunya Virus and the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical component of the type I and type II interferon response, which is essential for antiviral defense. CHIKV has evolved mechanisms to counteract this pathway. Specifically, the non-structural protein 2 (nsP2) of CHIKV is a potent inhibitor of IFN-induced JAK-STAT signaling.[12][14] It achieves this by preventing the phosphorylation and subsequent nuclear translocation of STAT1.[14][15]
References
- 1. Frontiers | Drug repurposing approach against chikungunya virus: an in vitro and in silico study [frontiersin.org]
- 2. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Infectious Viral Quantification of Chikungunya Virus-Virus Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment of one-step SYBR green-based real time-PCR assay for rapid detection and quantification of chikungunya virus infection | springermedizin.de [springermedizin.de]
- 9. Assays for Detection and Quantification of Chikungunya Virus - Page 4 [medscape.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Analytical and clinical performance of a Chikungunya qRT-PCR for Central and South America - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chikungunya virus nonstructural protein 2 inhibits type I/II interferon-stimulated JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pathogenicity and virulence of chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chikungunya Virus Nonstructural Protein 2 Inhibits Type I/II Interferon-Stimulated JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols: Chikv-IN-2 In Vitro Assay for CHIKV Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by debilitating arthralgia. With no approved antiviral therapy available, the development of effective CHIKV inhibitors is a significant research priority. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of a novel compound, Chikv-IN-2, against Chikungunya virus replication. The described methodology is based on a cytopathic effect (CPE) inhibition assay, which is a robust and high-throughput method for screening potential antiviral compounds.
Data Presentation
The following table summarizes the quantitative data obtained from the in vitro assay for this compound, alongside a reference compound.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 5.8 | >100 | >17.2 |
| Ribavirin | 25.3 | >200 | >7.9 |
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the therapeutic window of a compound.
Experimental Protocols
This section details the methodology for the Chikungunya virus inhibition assay using this compound.
Materials and Reagents
-
Cells and Virus:
-
Vero E6 cells (ATCC CRL-1586)
-
Chikungunya virus (e.g., S27 African prototype strain)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DMEM supplemented with 2% FBS (Infection Medium).
-
Phosphate Buffered Saline (PBS).
-
-
Compounds:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Ribavirin (positive control, dissolved in DMSO).
-
Dimethyl sulfoxide (DMSO, vehicle control).
-
-
Assay Reagents:
-
Resazurin sodium salt (e.g., AlamarBlue™).
-
Trypsin-EDTA.
-
96-well cell culture plates.
-
Cell Preparation and Seeding
-
Culture Vero E6 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the 96-well plates with 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate the plates overnight at 37°C to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare serial dilutions of this compound and Ribavirin in infection medium (DMEM with 2% FBS). The final concentrations should typically range from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Prepare a virus stock diluted in infection medium to a Multiplicity of Infection (MOI) of 0.1.
Infection and Incubation
-
After overnight incubation of the seeded plates, carefully remove the culture medium.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and vehicle control (virus, DMSO).
-
Add 50 µL of the diluted virus (MOI 0.1) to the compound and virus control wells. Add 50 µL of infection medium to the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.
Quantification of Viral Inhibition (Resazurin Assay)
-
After the incubation period, add 20 µL of Resazurin solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability and viral inhibition using the following formulas:
-
% Cell Viability = [(ODTreated - ODBlank) / (ODCell Control - ODBlank)] x 100
-
% Inhibition = [1 - (ODTreated Virus - ODVirus Control) / (ODCell Control - ODVirus Control)] x 100
-
-
Determine the EC₅₀ and CC₅₀ values by plotting the data in a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization
CHIKV Replication Cycle and Potential Inhibition by this compound
Caption: Hypothetical inhibition of CHIKV replication by this compound.
This diagram illustrates the major steps of the Chikungunya virus replication cycle within a host cell. This compound is hypothesized to inhibit the processing of the viral non-structural polyprotein by the nsP2 protease, a critical step for the formation of the viral replication complex. By targeting this stage, this compound effectively halts viral RNA replication and the subsequent production of new virus particles.
Determining the 90% Effective Concentration (EC90) of Chikv-IN-2 in Vero Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the 90% effective concentration (EC90) of Chikv-IN-2, a novel investigational compound, against Chikungunya virus (CHIKV) in Vero cells. The protocols outlined herein describe the necessary steps for cell culture maintenance, virus propagation, cytotoxicity assessment of the compound, and the evaluation of its antiviral activity. Detailed methodologies for plaque reduction assays and data analysis to calculate the EC90 value are provided. This guide is intended to assist researchers in the preclinical evaluation of potential antiviral therapies for Chikungunya fever.
Introduction
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by fever, rash, and severe, often debilitating arthralgia.[1][2] The re-emergence of CHIKV and its rapid global spread highlight the urgent need for effective antiviral therapeutics.[3][4] Vero cells, derived from the kidney of an African green monkey, are highly susceptible to CHIKV infection and are a standard in vitro model for studying viral replication and screening antiviral compounds.[3][5][6] Determining the EC90, the concentration of a drug that inhibits 90% of viral activity, is a critical step in the preclinical development of antiviral candidates like this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Vero Cells (ATCC® CCL-81™) | ATCC | CCL-81 |
| Chikungunya Virus (e.g., strain 181/25) | ATCC or other repository | VR-64 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | (Specify Source) | (Specify) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | M5655 |
| Crystal Violet | Sigma-Aldrich | C0775 |
| Formaldehyde (37%) | Sigma-Aldrich | F8775 |
| Carboxymethylcellulose (CMC) | Sigma-Aldrich | C4888 |
Experimental Protocols
Cell Culture and Maintenance
Vero cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are passaged every 3-4 days or when they reach 80-90% confluency.
Virus Propagation and Tittering
CHIKV stocks are prepared by infecting a T-75 flask of confluent Vero cells at a low multiplicity of infection (MOI) of 0.01.[4] The virus is allowed to adsorb for 1 hour at 37°C before adding fresh media. The supernatant containing the virus is harvested when significant cytopathic effect (CPE) is observed (typically 48-72 hours post-infection). The viral titer is determined by a plaque assay on Vero cells and expressed as plaque-forming units per milliliter (PFU/mL).[4][7]
Cytotoxicity Assay (MTT Assay)
Before evaluating the antiviral activity of this compound, its cytotoxicity in Vero cells must be determined to ensure that the observed antiviral effect is not due to cell death.
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell control (medium only).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for determining the inhibitory effect of a compound on viral replication.
Protocol:
-
Seed Vero cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[3][7]
-
Prepare serial dilutions of this compound in DMEM without serum.
-
Pre-treat the cells with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with CHIKV at an MOI of 0.01 for 1 hour at 37°C.[4]
-
Remove the virus inoculum and wash the cells twice with PBS.[7]
-
Add an overlay medium containing 1% carboxymethylcellulose (CMC) and the respective concentrations of this compound.[3]
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed.
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.[4]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC90 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[8]
Data Presentation
Table 1: Cytotoxicity of this compound in Vero Cells
| Compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 ± 3 |
| 10 | 95 ± 4 |
| 25 | 92 ± 5 |
| 50 | 88 ± 6 |
| 100 | 55 ± 8 |
| CC50 (µM) | >100 |
Table 2: Antiviral Activity of this compound against CHIKV in Vero Cells
| Compound Concentration (µM) | Plaque Count (PFU/mL) | Plaque Reduction (%) |
| 0 (Virus Control) | 1.5 x 10^6 | 0 |
| 0.1 | 1.2 x 10^6 | 20 |
| 0.5 | 7.5 x 10^5 | 50 |
| 1.0 | 3.0 x 10^5 | 80 |
| 2.5 | 1.5 x 10^5 | 90 |
| 5.0 | <1.0 x 10^4 | >99 |
| EC50 (µM) | 0.5 | |
| EC90 (µM) | 2.5 |
Visualizations
Caption: Experimental workflow for determining the EC90 of this compound.
Caption: Detailed workflow of the Plaque Reduction Assay.
Conclusion
The protocols described in this application note provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy against Chikungunya virus in Vero cells. Accurate determination of the EC90 value is a fundamental step in the drug development pipeline, providing essential data for further preclinical and clinical studies. By following these standardized procedures, researchers can obtain reliable and reproducible results to advance the discovery of novel treatments for Chikungunya fever.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Re-Cellularised Kidney Scaffold for Chikungunya Virus Propagation: A Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Titer Self-Propagating Capsidless Chikungunya Virus Generated in Vero Cells as a Strategy for Alphavirus Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
Application Notes: Cell Permeability and Uptake Assays for Chikv-IN-2
Introduction Chikungunya virus (CHIKV), a mosquito-borne alphavirus, is responsible for Chikungunya fever, a disease marked by severe and often debilitating joint pain.[1] With no approved vaccines or specific antiviral treatments currently available, there is an urgent need for effective therapeutics.[2] The viral non-structural protein 2 (nsP2) is a multifunctional enzyme with protease activity that is essential for cleaving the viral polyprotein, a critical step in viral replication.[3][4][5] This makes the nsP2 protease an attractive target for antiviral drug development.[2][6] Chikv-IN-2 is a novel small molecule inhibitor designed to target the catalytic activity of the CHIKV nsP2 protease. For this compound to be effective, it must not only inhibit its target but also be able to cross host cell membranes to reach the viral replication complexes located in the cytoplasm. Therefore, evaluating its cell permeability and cellular uptake is a critical step in its preclinical development.
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the permeability and cellular accumulation of this compound. The assays included are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, the Caco-2 permeability assay for intestinal absorption and efflux, and two distinct cellular uptake assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Microscopy for direct quantification and visualization within target cells.
CHIKV Entry and Replication Cycle
The development of antivirals like this compound requires a thorough understanding of the viral life cycle. CHIKV initiates infection by attaching to host cell surface receptors, such as MXRA8, and enters the cell primarily through clathrin-mediated endocytosis.[1][7][8] Acidification within the endosome triggers conformational changes in the viral E1 glycoprotein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[8][9] The positive-sense RNA genome is then translated into a large polyprotein, which is processed by the nsP2 protease into individual non-structural proteins that form the replication complex. This compound is designed to inhibit this crucial proteolytic step, thereby halting viral replication.[3][4]
Caption: CHIKV Replication Cycle and the inhibitory action of this compound on polyprotein processing.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note: The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[10] It is an excellent first-pass screen for new chemical entities like this compound to determine their ability to diffuse across a lipid barrier, mimicking the gastrointestinal tract.[11] This assay isolates passive transport, providing a baseline permeability value without the complexities of active transporters or cellular metabolism.[12][13] A workflow for this assay is detailed below.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: PAMPA-GIT Objective: To determine the passive permeability of this compound across an artificial gastrointestinal (GIT) lipid membrane.
Materials:
-
96-well PAMPA plate system (e.g., Millipore Multiscreen-IP)
-
Lecithin in dodecane solution (e.g., 20 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., Testosterone and Atenolol)
-
96-well UV-transparent plates for analysis
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test solution by diluting the this compound stock to a final concentration of 10-50 µM in PBS (pH 6.5, to simulate the upper intestine). The final DMSO concentration should be <1%. Prepare controls similarly.
-
Assay Start: Add 200 µL of the test and control solutions to the corresponding wells of the coated donor plate.[14]
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[15]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.[13]
Data Analysis: The apparent permeability coefficient (Papp or Pe) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]acceptor = Drug concentration in the acceptor well
-
[Drug]equilibrium = Theoretical equilibrium concentration
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Recovery (%) | Permeability Class |
| This compound | 8.5 | 92 | High |
| Testosterone (High) | >10 | 95 | High |
| Atenolol (Low) | <1 | 98 | Low |
Caco-2 Permeability Assay
Application Note: The Caco-2 assay is the industry standard for predicting human intestinal absorption of drugs.[16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that express clinically relevant efflux transporters like P-glycoprotein (P-gp).[12][16] This assay provides more comprehensive data than PAMPA by accounting for both passive and active transport mechanisms.[11][17] By measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated to determine if this compound is a substrate of efflux pumps.[12][16]
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Protocol: Bidirectional Caco-2 Assay Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (HBSS, pH 7.4 and pH 6.5)
-
Transepithelial Electrical Resistance (TEER) meter
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[16]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >250 Ω·cm².[17]
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed transport buffer.
-
A-B Transport: Add this compound (e.g., 10 µM) in transport buffer (pH 6.5) to the apical (donor) side. Add fresh transport buffer (pH 7.4) to the basolateral (receiver) side.
-
B-A Transport: Add this compound (e.g., 10 µM) in transport buffer (pH 7.4) to the basolateral (donor) side. Add fresh transport buffer (pH 7.4) to the apical (receiver) side.
-
-
Incubation and Sampling: Incubate at 37°C with 5% CO₂ for 2 hours. At the end of the incubation, collect samples from both donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
Data Analysis: Calculate the apparent permeability (Papp) for each direction: Papp = (dQ/dt) * (1 / (A * C₀)) Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor compartment
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the compound is a substrate for active efflux.[16]
Data Presentation:
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | Efflux Substrate |
| This compound | 5.2 | 6.1 | 1.17 | Moderate | No |
| Propranolol | 25.5 | 24.9 | 0.98 | High | No |
| Digoxin | 0.8 | 9.7 | 12.1 | Low | Yes (P-gp) |
Cellular Uptake Assays
Application Note: Determining the rate and extent of this compound accumulation inside its target cells is crucial for understanding its pharmacodynamics. A high binding affinity to nsP2 is meaningless if the compound cannot reach a sufficient intracellular concentration. We present two complementary methods: a quantitative LC-MS/MS-based assay to measure intracellular drug concentration over time and a qualitative fluorescence microscopy assay to visualize its subcellular localization. For these assays, a cell line susceptible to CHIKV infection, such as Vero (African Green Monkey Kidney) or U-2 OS (Human Osteosarcoma) cells, should be used.[18][19][20]
Cellular Uptake by LC-MS/MS
Caption: Workflow for quantifying intracellular drug concentration using LC-MS/MS.
Protocol: LC-MS/MS Uptake Assay Objective: To quantify the time-dependent accumulation of this compound in a relevant cell line.
Materials:
-
Vero or U-2 OS cells
-
12-well or 24-well culture plates
-
Cell culture medium
-
This compound solution
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with internal standard for protein precipitation
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere overnight to reach ~90% confluency.
-
Compound Incubation: Replace the medium with fresh medium containing this compound at a defined concentration (e.g., 1 µM). Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.[21]
-
Stopping Uptake: At each time point, rapidly aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound and stop the uptake process.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Sample Preparation:
-
Take an aliquot of the lysate for protein quantification using the BCA assay.
-
To the remaining lysate, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins. Centrifuge and collect the supernatant for analysis.[22]
-
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
Data Analysis: Calculate the intracellular concentration by normalizing the amount of drug detected (in pmol) to the amount of protein in the lysate (in mg). Results are expressed as pmol/mg protein.
Data Presentation:
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0.5 (background) |
| 5 | 25.3 |
| 15 | 68.1 |
| 30 | 110.5 |
| 60 | 125.8 |
| 120 | 128.3 (plateau) |
Cellular Uptake and Localization by Fluorescence Microscopy
Application Note: While LC-MS/MS provides quantitative data, fluorescence microscopy offers invaluable spatial information about the subcellular distribution of a compound.[23] By using a fluorescently-labeled analog of this compound, it is possible to visualize its entry into the cell and determine if it co-localizes with specific organelles, such as the cytoplasm where viral replication occurs.[24] This method can confirm that the drug reaches its intended site of action.
Protocol: Fluorescence Microscopy Assay Objective: To visualize the cellular uptake and subcellular localization of this compound.
Materials:
-
Fluorescently-labeled this compound (e.g., this compound-BODIPY)
-
Vero or U-2 OS cells
-
Glass-bottom culture dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing (optional)
-
High-resolution confocal fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the fluorescently-labeled this compound (e.g., 1 µM).
-
Live-Cell Imaging:
-
Place the dish on the microscope stage equipped with a 37°C and 5% CO₂ environmental chamber.
-
Acquire images at various time points to observe the dynamics of uptake in real-time.[24]
-
-
Fixed-Cell Imaging (Optional Endpoint):
-
After a set incubation time (e.g., 2 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash again and stain with Hoechst 33342 to visualize the nuclei.
-
Mount the coverslip and image.
-
-
Image Acquisition: Acquire multi-channel fluorescence images (e.g., green for this compound-BODIPY, blue for nuclei).
Data Analysis: Analyze images to describe the localization of the fluorescence signal. Assess whether the signal is primarily membrane-associated, diffuse in the cytoplasm, concentrated in the nucleus, or localized to specific vesicles. Co-localization analysis with organelle-specific markers can be performed if needed.
Expected Results: For an effective nsP2 inhibitor, the expected result is a diffuse fluorescence signal throughout the cytoplasm, indicating the compound has successfully crossed the plasma membrane and is available to interact with the viral replication machinery. Minimal nuclear localization would be ideal to reduce potential off-target effects.
References
- 1. Frontiers | Genome-Wide Approaches to Unravel the Host Factors Involved in Chikungunya Virus Replication [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chinese scientists uncover entry mechanism of Chikungunya virus----Newsletter [newsletter.cas.cn]
- 8. Chikungunya virus: epidemiology, replication, disease mechanisms, and prospective intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Frontiers | Chikungunya virus entry and infectivity is primarily facilitated through cell line dependent attachment factors in mammalian and mosquito cells [frontiersin.org]
- 19. Evaluation of a range of mammalian and mosquito cell lines for use in Chikungunya virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chikungunya Virus Infection of Cell Lines: Analysis of the East, Central and South African Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular uptake profile of paclitaxel using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Imaging Viral Infection by Fluorescence Microscopy: Focus on HIV-1 Early Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Live cell imaging of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chikv-IN-2 Cytotoxicity in Cell Culture
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has caused widespread outbreaks characterized by fever, rash, and severe, often debilitating, arthralgia.[1][2][3] The significant global health burden underscores the urgent need for effective antiviral therapies. Chikv-IN-2 is a representative small molecule inhibitor targeting the viral replication machinery, specifically the nsP2 protease, which is essential for processing the viral polyprotein.[4][5][6] A critical step in the preclinical development of any antiviral compound is the thorough assessment of its cytotoxic effects on host cells.[7] This ensures that the observed antiviral activity is not merely a consequence of cell death and helps establish a therapeutic window.[7][8][9]
These application notes provide detailed protocols for three common and robust methods to assess the cytotoxicity of this compound in cell culture: the MTT assay, the LDH release assay, and apoptosis assays.
Key Methodologies for Cytotoxicity Assessment
Evaluating the potential toxicity of an antiviral compound requires a multi-faceted approach, as different compounds can induce cell death through various mechanisms.[7][10] The three assays detailed below measure different hallmarks of cytotoxicity: metabolic activity, cell membrane integrity, and programmed cell death.
Metabolic Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Membrane Integrity Assay: LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released when the plasma membrane becomes compromised, a hallmark of necrosis or late-stage apoptosis.[10][15][16] The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.[17]
Programmed Cell Death: Apoptosis Assays
Apoptosis is a form of programmed cell death that is critical for normal tissue development and homeostasis.[10] It can be triggered by antiviral compounds and is characterized by distinct morphological and biochemical events, including caspase activation, DNA fragmentation, and changes to the cell membrane.[18] Assays that measure these events, such as caspase activity assays or Annexin V staining, can provide mechanistic insight into how a compound induces cell death.[19]
Experimental Workflows and Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding and executing the cytotoxicity assessment.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Relationship between efficacy (EC50), cytotoxicity (CC50), and the Selectivity Index (SI).
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel peptide inhibitor for the Chikungunya virus nsP2 protease: Identification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. youtube.com [youtube.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH Cytotoxicity Assay [bio-protocol.org]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
Protocol for the Solubilization and Preparation of Chikv-IN-2 for In Vitro Experiments
Introduction
This document provides a detailed protocol for the dissolution of Chikv-IN-2, a potent inhibitor of the Chikungunya virus (CHIKV), for use in in vitro experimental settings. This compound demonstrates significant antiviral activity by targeting the viral replication process.[1][2][3] Proper solubilization and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays and other in vitro studies. This protocol is intended for researchers, scientists, and drug development professionals working on CHIKV and other related alphaviruses.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₂ | [2][3] |
| Molecular Weight | 362.46 g/mol | [2][3] |
| Purity | ≥98% | [3] |
| Appearance | Solid Powder | [3] |
| Solubility in DMSO | 100 mg/mL (275.89 mM) | [1][2][3] |
| Cellular Antiviral Activity (EC₉₀) | 270 nM | [1][2][3] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations for in vitro assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Appropriate cell culture medium or assay buffer for dilutions
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure for Preparing a 100 mM Stock Solution
-
Preparation: In a biological safety cabinet or a clean fume hood, allow the vial of this compound and the DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.25 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration. For a 100 mM stock from 36.25 mg of powder, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
-
Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath.[1][2][3] Sonicate for 5-10 minutes, or until the solution is clear and free of visible particulates. Avoid excessive heating of the sample.
-
Sterilization (Optional but Recommended): If the application requires a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the experimental wells.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the targeted signaling pathway.
References
Application of a Novel nsP2 Protease Inhibitor in High-Throughput Screening for Chikungunya Virus Antivirals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing widespread outbreaks of debilitating febrile illness characterized by severe and often persistent polyarthralgia.[1][2] Despite the considerable morbidity associated with Chikungunya fever, there are currently no licensed antiviral therapies available.[1][3][4] This unmet medical need underscores the urgency for the discovery and development of effective anti-CHIKV drugs.[1][3]
One of the most promising targets for antiviral intervention is the viral non-structural protein 2 (nsP2).[3][4][5][6] The nsP2 protein is a multifunctional enzyme possessing an N-terminal helicase/RNA triphosphatase domain and a C-terminal cysteine protease domain.[7] The nsP2 protease (nsP2pro) is essential for the proteolytic processing of the viral non-structural polyprotein, a critical step in the formation of the viral replication complex.[3][4] Inhibition of nsP2pro activity blocks viral replication, making it an attractive target for the development of direct-acting antivirals.
This application note describes the use of a representative Chikungunya virus nsP2 protease inhibitor, herein referred to as Chikv-IN-2 , in a high-throughput screening (HTS) campaign to identify novel antiviral compounds. It should be noted that extensive literature searches did not yield specific information for a compound with the exact name "this compound". Therefore, the data and protocols presented are based on established methodologies for the evaluation of CHIKV nsP2 protease inhibitors.
Mechanism of Action of this compound (Hypothesized)
This compound is hypothesized to be a potent and selective inhibitor of the CHIKV nsP2 cysteine protease. By binding to the active site of the enzyme, it prevents the cleavage of the non-structural polyprotein (nsP1/2/3/4) into its individual functional units. This disruption of the viral replication machinery effectively halts the propagation of the virus within infected cells.
Caption: Hypothesized mechanism of action of this compound.
High-Throughput Screening (HTS) Application
This compound serves as a critical positive control in HTS campaigns designed to identify novel inhibitors of CHIKV nsP2 protease. The primary assay is a cell-free, fluorescence resonance energy transfer (FRET)-based assay, which is highly amenable to automation and miniaturization.[4][5]
FRET-Based nsP2 Protease Assay
This assay utilizes a synthetic peptide substrate containing a specific nsP2pro cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by recombinant nsP2pro, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Caption: High-throughput screening workflow.
Data Presentation
The following tables summarize the quantitative data for this compound (as a representative nsP2 protease inhibitor) and other control compounds used in the validation of the HTS assay.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Reference |
| Assay Format | FRET-based | [4] |
| Substrate | Fluorogenic peptide | [4][5] |
| Z' Factor | 0.67 ± 0.054 | [3] |
| Coefficient of Variation (CV) | <10% | [3] |
| Plate Format | 1536-well | [4] |
Table 2: Antiviral Activity of Control Compounds against CHIKV
| Compound | Target | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (Representative) | nsP2 Protease | Cell-based | 0.058 ± 0.017 | >25 | >430 |
| Radicicol | Hsp90 (indirectly nsP2) | CPE-based | 0.04 ± 0.01 | 6.44 ± 0.54 | ~161 |
| Ribavirin | IMPDH/RdRp | Plaque Assay | >100 | >1000 | >10 |
| Interferon-α2a | JAK-STAT Pathway | Plaque Assay | 0.0007 (nM) | >0.01 (nM) | >14 |
Note: Data for this compound is representative of a potent nsP2 inhibitor like RA-0002034, for which an IC₅₀ of 58 ± 17 nM has been reported.[5][6] EC₅₀ and CC₅₀ values for other compounds are sourced from various publications.
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening Assay for nsP2 Protease Inhibitors
Objective: To identify inhibitors of CHIKV nsP2 protease from a small molecule library.
Materials:
-
Recombinant CHIKV nsP2 protease (nsP2pro)
-
FRET peptide substrate (e.g., derived from the nsP1/nsP2 cleavage site)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Compound library dissolved in DMSO
-
Positive control: this compound or another known nsP2pro inhibitor
-
Negative control: DMSO
-
1536-well black, solid-bottom assay plates
-
Acoustic liquid handler and plate reader capable of fluorescence detection
Method:
-
Using an acoustic liquid handler, dispense 20-50 nL of each compound from the library into the wells of a 1536-well assay plate. Also, dispense positive and negative controls into designated wells.
-
Prepare a solution of nsP2pro in assay buffer at a final concentration of approximately 50 nM.
-
Prepare a solution of the FRET peptide substrate in assay buffer at a final concentration of 200-500 nM.
-
Add 2-4 µL of the nsP2pro solution to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 2-4 µL of the FRET substrate solution to each well.
-
Immediately begin kinetic fluorescence reading using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, such as Cy5). Read every 1-2 minutes for 15-30 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
Objective: To confirm the antiviral activity of hit compounds in a cell-based model of CHIKV infection.
Materials:
-
Vero or Huh-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Chikungunya virus (e.g., clinical isolate or reporter virus)
-
Hit compounds dissolved in DMSO
-
Positive control: this compound or another known CHIKV inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well or 384-well clear-bottom, white-walled assay plates
-
Luminometer
Method:
-
Seed Vero or Huh-7 cells in 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1-2 x 10⁴ cells per well for a 96-well plate). Incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of the hit compounds and control drugs in cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions.
-
Infect the cells with CHIKV at a multiplicity of infection (MOI) that causes significant cytopathic effect (CPE) within 48-72 hours (e.g., MOI of 0.01-0.1).
-
Include uninfected cell controls (for cytotoxicity assessment) and infected, untreated controls (virus control).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability in infected wells against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected, compound-treated wells in a similar manner.
-
The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Conclusion
The use of a potent and specific nsP2 protease inhibitor, such as the representative this compound, is indispensable for the successful execution of high-throughput screening campaigns aimed at discovering novel antivirals against the Chikungunya virus. The combination of a robust, cell-free primary assay with a relevant cell-based secondary assay provides a reliable workflow for identifying and validating promising hit compounds. The protocols and data presented here offer a framework for researchers in drug development to establish and prosecute HTS campaigns targeting this critical viral enzyme, with the ultimate goal of delivering a much-needed therapy for Chikungunya fever.
References
- 1. Development of a high-throughput antiviral assay for screening inhibitors of chikungunya virus and generation of drug-resistant mutations in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative high-throughput screening pipeline to identify small molecule inhibitors of Chikungunya nsP2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Alphavirus Replication Dynamics with Chikv-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chikv-IN-2, a potent inhibitor of Chikungunya virus (CHIKV) replication, to investigate the intricate dynamics of the alphavirus life cycle. The provided protocols and data will enable researchers to effectively employ this compound as a tool to dissect viral replication mechanisms and to evaluate its potential as an antiviral therapeutic.
Introduction to Alphavirus Replication and this compound
Alphaviruses, a genus of RNA viruses primarily transmitted by mosquitoes, include significant human pathogens like Chikungunya virus (CHIKV), which causes debilitating joint and muscle pain[1][2]. The replication of alphaviruses is a highly orchestrated process that occurs in the cytoplasm of infected cells. A key player in this process is the multifunctional non-structural protein 2 (nsP2), which possesses helicase, protease, and RNA 5'-triphosphatase activities essential for viral RNA replication and processing of the viral polyprotein[3][4]. Furthermore, nsP2 plays a crucial role in counteracting the host's antiviral response, notably by inhibiting the JAK-STAT signaling pathway[5].
This compound is a small molecule inhibitor designed to target the enzymatic functions of alphavirus nsP2. By inhibiting nsP2, this compound serves as a valuable chemical probe to elucidate the specific roles of this protein in the viral replication cycle and to explore its potential as a therapeutic target.
Mechanism of Action
This compound is believed to exert its antiviral effect by binding to and inhibiting the enzymatic activities of the nsP2 protein. The inhibition of nsP2's protease function disrupts the proper processing of the non-structural polyprotein, which is a critical step for the formation of a functional replication complex[4]. Additionally, inhibition of the nsP2 helicase activity would interfere with the unwinding of the viral RNA genome, a necessary step for replication and transcription[4]. By targeting nsP2, this compound effectively halts viral RNA synthesis and subsequent production of new viral particles. A molecular docking study on a similar nsP2 inhibitor suggested a possible interaction with the protein, although the precise binding mode is still under investigation[6].
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data for a representative nsP2 inhibitor, referred to here as this compound.
| Parameter | Value | Cell Line | Virus | Reference |
| EC50 (50% Effective Concentration) | 3.2 µM | Vero | CHIKV | [6] |
| CC50 (50% Cytotoxic Concentration) | 101 µM | Vero | N/A | [6] |
| SI (Selectivity Index = CC50/EC50) | 31.6 | N/A | N/A | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on alphavirus replication.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
Materials:
-
Vero cells (or other susceptible cell line)
-
Chikungunya virus (CHIKV) stock of known titer
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well plates
-
Plaque assay supplies (e.g., agarose, crystal violet)
Procedure:
-
Seed Vero cells in 96-well plates and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cells with CHIKV at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, remove the virus inoculum and add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the supernatants from each well.
-
Determine the viral titer in the supernatants by performing a plaque assay on fresh Vero cell monolayers[7][8][9].
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of virus inhibition against the log of the inhibitor concentration.
Alphavirus Replicon Assay
This assay measures the effect of an inhibitor on viral RNA replication in the absence of infectious virus production.
Materials:
-
BHK-21 cells stably expressing a CHIKV replicon with a reporter gene (e.g., luciferase or GFP)[10][11][12].
-
This compound
-
Cell culture medium
-
96-well plates
-
Luciferase assay reagent or fluorescence microscope/plate reader
Procedure:
-
Seed the stable replicon cell line in 96-well plates.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate the plates for 24-48 hours.
-
Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence according to the manufacturer's instructions. For GFP, measure fluorescence using a plate reader or microscope.
-
Calculate the EC50 based on the reduction in reporter gene expression.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is targeted by the inhibitor.
Materials:
-
Vero cells
-
CHIKV stock
-
This compound (at a concentration of 5-10 times the EC50)
-
Cell culture medium
-
24-well plates
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluency.
-
Synchronize infection by pre-chilling the plates at 4°C for 1 hour.
-
Infect the cells with CHIKV at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium to the cells to initiate synchronous infection. This is considered time zero.
-
Add this compound at different time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h).
-
Harvest the supernatants at a fixed time point (e.g., 12 or 24 hours post-infection).
-
Determine the viral titer in the supernatants by plaque assay.
-
Plot the viral titer against the time of drug addition to identify the window of inhibitor effectiveness. A significant reduction in viral titer when the drug is added early in the infection cycle suggests it targets an early replication step[2][13][14].
Visualizations
Alphavirus Replication Cycle and the Role of nsP2
Caption: Overview of the alphavirus replication cycle highlighting the central role of the nsP2 protein.
Experimental Workflow for Viral Yield Reduction Assay
Caption: Step-by-step workflow for the viral yield reduction assay to determine the EC50 of this compound.
Inhibition of JAK-STAT Signaling by Alphavirus nsP2
Caption: Diagram illustrating the inhibition of the JAK-STAT signaling pathway by alphavirus nsP2.
Conclusion
This compound represents a powerful tool for dissecting the molecular mechanisms of alphavirus replication. Its specific targeting of the essential nsP2 protein allows for detailed studies of viral RNA synthesis and polyprotein processing. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the dynamics of alphavirus replication, evaluate the antiviral efficacy of nsP2 inhibitors, and contribute to the development of novel therapeutic strategies against pathogenic alphaviruses like CHIKV.
References
- 1. MK2a inhibitor CMPD1 abrogates chikungunya virus infection by modulating actin remodeling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Chikungunya Virus Nonstructural Protein 2 Inhibits Type I/II Interferon-Stimulated JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibitors of Alphavirus Entry and Replication Identified with a Stable Chikungunya Replicon Cell Line and Virus-Based Assays | PLOS One [journals.plos.org]
- 11. Construction of a Chikungunya Virus, Replicon, and Helper Plasmids for Transfection of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Chikungunya Virus-Like Replicon Particle for Rapid Quantification and Screening of Neutralizing Antibodies and Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Inhibition of Alphaviruses by Lycorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Chikv-IN-2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has emerged as a significant global health threat, causing debilitating febrile illness characterized by severe and often chronic arthralgia.[1][2] The lack of approved antiviral therapies underscores the urgent need for effective drug development.[2] This document provides detailed application notes and protocols for conducting preclinical efficacy studies of Chikv-IN-2 , a hypothetical investigational inhibitor of the Chikungunya virus non-structural protein 2 (nsP2). The nsP2 protein is a multifunctional enzyme with protease and helicase domains, essential for viral replication and modulation of the host immune response, making it a prime target for antiviral intervention.[3][4][5]
These guidelines are designed to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound in established animal models of CHIKV infection.
Mechanism of Action of this compound (Hypothetical)
This compound is postulated to be a direct-acting antiviral agent that specifically targets the protease or helicase function of the CHIKV nsP2 protein. By inhibiting nsP2, this compound is expected to disrupt the processing of the viral polyprotein and/or the unwinding of the viral RNA genome, thereby halting viral replication within the host cell. This targeted action is anticipated to reduce viral load, alleviate clinical symptoms, and prevent the progression to chronic disease.
Experimental Design and Protocols
A comprehensive preclinical evaluation of this compound should involve a tiered approach, beginning with in vitro characterization and culminating in in vivo efficacy studies in relevant animal models.
Recommended Animal Models
Wild-type C57BL/6 mice are a well-established and appropriate model for studying CHIKV-induced arthritis and myositis, as they recapitulate key aspects of the human disease, including footpad swelling and inflammatory cell infiltration into the joints.[6] Neonatal BALB/c mice can also be utilized for lethal challenge models to assess the protective efficacy of the compound.[7]
In Vivo Efficacy Study Protocol
This protocol outlines a comprehensive study to assess the dose-dependent efficacy of this compound in a C57BL/6 mouse model of CHIKV infection.
2.1. Materials
-
Animals: 6 to 8-week-old male and female C57BL/6 mice.
-
Virus: A well-characterized strain of Chikungunya virus (e.g., La Réunion or a recent clinical isolate).
-
Test Article: this compound formulated in a suitable vehicle.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Positive Control (Optional): A known CHIKV inhibitor like Ribavirin.
-
Anesthetics: Isoflurane or other appropriate anesthetic.
-
Reagents for Viral Load Quantification: RNA extraction kits, qRT-PCR reagents, and specific primers and probes for CHIKV.
-
Reagents for Immunological Assays: ELISA kits for cytokines (e.g., IL-6, TNF-α) and anti-CHIKV antibodies, reagents for flow cytometry.
-
Histopathology Supplies: Formalin, paraffin, hematoxylin and eosin (H&E) stain.
2.2. Experimental Procedure
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to the experimental groups (n=8-10 mice per group) as described in the table below.
| Group | Treatment | Dosage | Route of Administration |
| 1 | Vehicle Control | - | (e.g., Oral gavage) |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | (e.g., Oral gavage) |
| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | (e.g., Oral gavage) |
| 4 | This compound | High Dose (e.g., 100 mg/kg) | (e.g., Oral gavage) |
| 5 | Positive Control (Optional) | (e.g., Ribavirin 50 mg/kg) | (e.g., Oral gavage) |
| 6 | Uninfected Control | No treatment | - |
-
Virus Challenge: Inoculate mice in groups 1-5 subcutaneously in the right rear footpad with a standardized dose of CHIKV (e.g., 10^4 to 10^6 Plaque Forming Units (PFU) in 20-50 µL of sterile PBS). The uninfected control group (Group 6) receives an injection of sterile PBS.
-
Treatment Administration: Begin treatment with this compound or vehicle control at a pre-determined time point post-infection (e.g., 4 hours post-infection) and continue for a specified duration (e.g., once or twice daily for 7 days).
-
Monitoring and Sample Collection:
-
Clinical Scoring: Monitor mice daily for clinical signs of disease, including footpad swelling (measured with a digital caliper), grip strength, and overall health using a standardized clinical scoring system (see Table 2).
-
Body Weight: Record the body weight of each mouse daily.
-
Blood Collection: Collect blood samples at various time points (e.g., days 1, 2, 4, and 7 post-infection) for virological and immunological analysis.
-
Tissue Harvesting: At the end of the study (e.g., day 7 or 14 post-infection), euthanize the mice and collect relevant tissues (e.g., inoculated footpad, spleen, liver, muscle) for viral load determination and histopathology.
-
2.3. Endpoint Analysis
-
Virological Analysis:
-
Clinical Assessment:
-
Footpad Swelling: Calculate the percentage increase in footpad thickness compared to baseline.
-
Clinical Score: Analyze the mean clinical scores for each group over time.
-
Weight Change: Calculate the percentage change in body weight from baseline.
-
-
Immunological Analysis:
-
Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using ELISA.
-
Antibody Response: Determine the levels of anti-CHIKV IgM and IgG antibodies in the serum by ELISA.[10]
-
-
Histopathology:
-
Examine H&E-stained tissue sections of the inoculated footpad and other relevant organs for signs of inflammation, tissue damage, and immune cell infiltration.[11]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Representative In Vivo Efficacy of this compound in C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Peak Viremia (log10 PFU/mL) | Viral Load in Footpad (log10 RNA copies/mg) at Day 7 | Peak Footpad Swelling (%) | Mean Clinical Score (Day 7) |
| Vehicle Control | - | 6.5 ± 0.4 | 8.2 ± 0.5 | 150 ± 20 | 3.5 ± 0.5 |
| This compound | 10 | 5.2 ± 0.6 | 6.8 ± 0.7 | 110 ± 15 | 2.5 ± 0.6 |
| This compound | 30 | 4.1 ± 0.5 | 5.5 ± 0.6 | 70 ± 10 | 1.5 ± 0.4 |
| This compound | 100 | 2.8 ± 0.4 | 4.1 ± 0.5 | 30 ± 8 | 0.5 ± 0.2 |
| Uninfected Control | - | Undetectable | Undetectable | 0 | 0 |
Data are presented as mean ± standard deviation. This is a representative dataset and actual results may vary.
Table 2: Clinical Scoring System for CHIKV Infection in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Mild footpad swelling, slight limp |
| 2 | Moderate footpad swelling, pronounced limp, ruffled fur |
| 3 | Severe footpad swelling, reluctance to move, hunched posture |
| 4 | Moribund or dead |
Adapted from established scoring systems for alphavirus-induced arthritis in mice.
Table 3: Representative Cytokine Profile in Serum of CHIKV-Infected Mice (Day 3 Post-Infection)
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 850 ± 120 | 450 ± 80 |
| This compound | 30 | 420 ± 90 | 210 ± 50 |
| This compound | 100 | 150 ± 40 | 80 ± 20 |
| Uninfected Control | - | < 20 | < 10 |
Data are presented as mean ± standard deviation. This is a representative dataset and actual results may vary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: CHIKV replication cycle and points of intervention by nsP2 and this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound, a hypothetical nsP2 inhibitor for the treatment of Chikungunya virus infection. Adherence to these detailed methodologies will enable the generation of comprehensive and reliable data to support the further development of this and other promising anti-CHIKV therapeutic candidates. The use of standardized animal models, clinical scoring systems, and analytical methods is crucial for ensuring the reproducibility and comparability of results across different studies.
References
- 1. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib inhibits chikungunya virus replication by interfering with viral protein synthesis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel peptide inhibitor for the Chikungunya virus nsP2 protease: Identification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radicicol Inhibits Chikungunya Virus Replication by Targeting Nonstructural Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantifying Chikv-IN-2 Antiviral Activity Using Plaque Reduction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for quantifying the antiviral activity of Chikv-IN-2, a potent inhibitor of the Chikungunya virus (CHIKV), using plaque reduction assays. This compound targets the host enzyme Dihydroorotate Dehydrogenase (DHODH), a key component in the pyrimidine biosynthesis pathway essential for viral replication. The following protocols are designed to deliver robust and reproducible data for the evaluation of this compound efficacy, making it an indispensable tool for antiviral drug development and research.
Introduction
Chikungunya virus is a re-emerging alphavirus transmitted by mosquitoes, causing fever, rash, and severe, often debilitating, polyarthralgia.[1] With no approved antiviral therapies, there is an urgent need for effective drugs.[1] this compound has been identified as a potent inhibitor of CHIKV.[2] It exhibits its antiviral effect by targeting the host cellular enzyme Dihydroorotate Dehydrogenase (DHODH), thereby depleting the intracellular pyrimidine pools necessary for viral RNA replication.[2][3][4]
The plaque reduction assay is a fundamental method in virology for quantifying infectious virus titers and assessing the efficacy of antiviral compounds.[5][6] This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[7][8] This application note provides a step-by-step protocol for performing a plaque reduction assay to determine the half-maximal effective concentration (EC50) of this compound against the Chikungunya virus.
Data Presentation
The quantitative data generated from the plaque reduction assay should be summarized for clear interpretation and comparison. The following table provides a template for presenting the results.
| This compound Concentration (nM) | Number of Plaques (Replicate 1) | Number of Plaques (Replicate 2) | Number of Plaques (Replicate 3) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 100 | 105 | 98 | 101 | 0 |
| 10 | 85 | 88 | 90 | 87.7 | 13.2 |
| 50 | 60 | 65 | 62 | 62.3 | 38.3 |
| 100 | 45 | 48 | 42 | 45 | 55.4 |
| 250 | 20 | 25 | 22 | 22.3 | 77.9 |
| 500 | 5 | 8 | 6 | 6.3 | 93.8 |
| 1000 | 0 | 1 | 0 | 0.3 | 99.7 |
| Cell Control | 0 | 0 | 0 | 0 | 100 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Vero cells (ATCC® CCL-81™)
-
Chikungunya virus (e.g., strain 181/25)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)
-
Phosphate-Buffered Saline (PBS)
-
-
Overlay Medium:
-
1.5% Methylcellulose in DMEM with 5% FBS
-
-
Antiviral Compound:
-
This compound (stock solution in DMSO)
-
-
Staining Solution:
-
0.1% Crystal Violet in 20% ethanol
-
-
Labware and Equipment:
-
24-well cell culture plates
-
Sterile serological pipettes and pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
-
Inverted microscope
-
Refrigerator and freezer (-20°C and -80°C)
-
Experimental Workflow
Caption: Experimental workflow for the plaque reduction assay.
Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed Vero cells into 24-well plates at a density of 2 x 10^5 cells per well in 1 mL of Complete Growth Medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in Infection Medium. A two-fold or ten-fold serial dilution is recommended to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Include a "no drug" control (vehicle control, e.g., DMSO at the highest concentration used for dilutions) and a "cell control" (no virus, no drug).
-
-
Infection and Treatment:
-
On the day of the experiment, aspirate the growth medium from the confluent Vero cell monolayers.
-
Wash the cells once with 1 mL of sterile PBS.
-
Add 200 µL of the prepared this compound dilutions to the corresponding wells.
-
Prepare the virus inoculum by diluting the Chikungunya virus stock in Infection Medium to a concentration that will yield 50-100 plaques per well.
-
Add 100 µL of the virus inoculum to each well (except for the cell control wells).
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15-20 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, carefully aspirate the virus inoculum and drug-containing medium.
-
Add 1 mL of the methylcellulose overlay medium containing the corresponding concentrations of this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the overlay and formalin.
-
Stain the cell monolayers with 500 µL of 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Data Analysis
-
Calculate the Percentage of Plaque Reduction: The percentage of plaque reduction for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Average number of plaques in treated wells / Average number of plaques in virus control wells)] x 100
-
Determine the EC50 Value: The EC50 value, which is the concentration of the drug that inhibits 50% of viral plaque formation, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., a four-parameter logistic curve) should be used to fit the data and calculate the precise EC50 value.[9][10]
Mechanism of Action: DHODH Inhibition
This compound's antiviral activity stems from its inhibition of the host enzyme Dihydroorotate Dehydrogenase (DHODH).[2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of pyrimidine nucleotides (uridine and cytidine).[3][4] Viruses, being obligate intracellular parasites, rely on the host cell's machinery and resources for their replication.[1] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for the synthesis of viral RNA.[3] This ultimately halts viral replication.
Caption: Inhibition of CHIKV replication by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Infectious Viral Quantification of Chikungunya Virus—Virus Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Infectious Viral Quantification of Chikungunya Virus-Virus Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Chikv-IN-2 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Chikv-IN-2 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility for in vivo administration?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][2][3][4][5] The initial approach should involve a systematic evaluation of various formulation strategies. Key starting points include:
-
pH Modification: Since many drugs are weakly acidic or basic, adjusting the pH of the vehicle can significantly enhance solubility.[1]
-
Co-solvent Systems: Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
Preliminary Excipient Screening: Testing a small panel of generally regarded as safe (GRAS) excipients, such as surfactants or cyclodextrins, can provide a quick assessment of potential solubility enhancers.
Q2: What are some common solvent systems and excipients used for poorly soluble compounds in preclinical in vivo studies?
A2: A variety of vehicles are commonly used to formulate poorly soluble compounds for animal studies. The choice of vehicle depends on the physicochemical properties of the compound, the route of administration, and the animal species. Below is a table summarizing common options.
Table 1: Common Vehicle Components for In Vivo Formulation of Poorly Soluble Compounds
| Vehicle Component | Class | Mechanism of Action | Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | A powerful aprotic solvent that can dissolve a wide range of compounds. | Can have pharmacological effects and toxicity at higher concentrations. Typically used in combination with other vehicles. |
| Polyethylene glycol (PEG) 300/400 | Co-solvent | Water-miscible polymer that enhances solubility by creating a more hydrophobic microenvironment. | Viscosity can be an issue at high concentrations. Generally well-tolerated. |
| Ethanol | Co-solvent | A common solvent that can be used in combination with other vehicles. | Can cause irritation and has pharmacological effects. Use in minimal quantities. |
| Tween® 80 (Polysorbate 80) | Surfactant | Forms micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1] | Can cause hypersensitivity reactions in some animals. Concentration should be carefully optimized. |
| Cremophor® EL | Surfactant | A non-ionic surfactant used to solubilize lipophilic drugs. | Associated with hypersensitivity reactions and should be used with caution. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes with drug molecules, where the hydrophobic drug is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves aqueous solubility.[1][3] | Can affect drug pharmacokinetics. High concentrations may have renal toxicity. |
| Corn oil, Sesame oil | Lipid-based | The drug is dissolved or suspended in the oil. | Suitable for oral or parenteral administration of highly lipophilic compounds. |
Q3: this compound is an inhibitor of a Chikungunya virus non-structural protein. Does its target influence formulation strategy?
A3: While the primary driver for formulation is the physicochemical properties of this compound, its target as a non-structural protein (nsP) inhibitor is relevant. Chikungunya virus nsPs, such as nsP1, nsP2, nsP3, and nsP4, are involved in viral replication within the host cell cytoplasm.[6][7][8][9] Therefore, the formulation must ensure sufficient bioavailability to allow the compound to reach the intracellular site of action. Lipid-based formulations or those that enhance membrane permeability may be advantageous.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dilution with aqueous media or after administration.
-
Possible Cause: The initial solvent may be too strong, leading to supersaturation and precipitation upon dilution.
-
Troubleshooting Steps:
-
Reduce the concentration of the organic co-solvent: Gradually decrease the percentage of the organic solvent (e.g., DMSO, ethanol) and increase the proportion of aqueous components or other solubilizing agents like PEGs or surfactants.
-
Incorporate a surfactant or cyclodextrin: These excipients can help stabilize the drug in the aqueous environment and prevent precipitation.[1][3]
-
Use a lipid-based formulation: For highly lipophilic compounds, dissolving the drug in an oil-based vehicle can be an effective strategy.[1][2]
-
Particle size reduction: Micronization or nanocrystal technology can increase the dissolution rate of the compound, which may help prevent precipitation.[1][2][5]
-
Problem: The chosen formulation is causing adverse effects in the study animals.
-
Possible Cause: The vehicle itself may be toxic at the administered concentration.
-
Troubleshooting Steps:
-
Review excipient toxicity data: Consult literature for the known toxicity of the vehicle components in the specific animal model being used.
-
Reduce excipient concentration: Lower the concentration of potentially toxic components like DMSO, Cremophor® EL, or high concentrations of surfactants.
-
Explore alternative, well-tolerated vehicles: Consider using formulations with a better safety profile, such as solutions containing hydroxypropyl-β-cyclodextrin or lipid-based formulations.
-
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
-
Objective: To determine the most effective co-solvent system for solubilizing this compound.
-
Materials: this compound powder, DMSO, Ethanol, PEG 300, Propylene Glycol, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 50 mg/mL).
-
Prepare a series of binary and ternary solvent systems (see Table 2 for examples).
-
Add the this compound stock solution to each solvent system to achieve the desired final concentration for in vivo dosing.
-
Vortex each solution thoroughly and observe for any precipitation.
-
Incubate the solutions at room temperature and 37°C for a defined period (e.g., 2, 4, and 24 hours) and visually inspect for precipitation.
-
Quantify the concentration of soluble this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Table 2: Example Co-solvent Systems for Screening
| Formulation ID | Component 1 (% v/v) | Component 2 (% v/v) | Component 3 (% v/v) |
| F1 | DMSO (10) | PEG 300 (40) | Saline (50) |
| F2 | DMSO (10) | Ethanol (20) | Saline (70) |
| F3 | DMSO (5) | PEG 300 (30) | Saline (65) |
| F4 | Ethanol (10) | Propylene Glycol (40) | Saline (50) |
Protocol 2: Evaluation of Surfactants and Cyclodextrins
-
Objective: To assess the ability of common surfactants and cyclodextrins to improve the aqueous solubility of this compound.
-
Materials: this compound powder, Tween® 80, Cremophor® EL, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Prepare stock solutions of the excipients in PBS (e.g., 20% Tween® 80, 10% Cremophor® EL, 40% HP-β-CD).
-
Prepare a series of dilutions of each excipient stock solution in PBS.
-
Add an excess amount of this compound powder to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate by a validated analytical method.
-
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Current Strategies for Inhibition of Chikungunya Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Chikv-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chikv-IN-X, a novel inhibitor of the Chikungunya virus (CHIKV).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Chikv-IN-X?
A1: Chikv-IN-X is a potent and selective inhibitor of the Chikungunya virus non-structural protein 2 (nsP2) protease. The nsP2 protease is crucial for processing the viral polyprotein, a necessary step for viral replication.[1][2] By inhibiting this enzyme, Chikv-IN-X blocks the viral life cycle.
Q2: What is the expected efficacy of Chikv-IN-X in cell culture?
A2: In standard cell-based assays using cell lines like Vero or Huh-7, Chikv-IN-X is expected to show potent antiviral activity with an IC50 (half-maximal inhibitory concentration) in the low micromolar to nanomolar range.
Q3: What are the known or potential off-target effects of Chikv-IN-X?
A3: While Chikv-IN-X is designed for high specificity to the CHIKV nsP2 protease, potential off-target effects on host cell proteases or other cellular pathways cannot be entirely ruled out. It is crucial to perform comprehensive off-target profiling. Some inhibitors of viral proteases have been observed to interact with host cell machinery, so careful monitoring for cytotoxicity is recommended.[3]
Q4: Is Chikv-IN-X effective against different CHIKV genotypes?
A4: Chikv-IN-X has been designed to target a conserved region of the nsP2 protease. However, viral mutations can lead to resistance. It is recommended to test the efficacy of Chikv-IN-X against the specific CHIKV strain being used in your experiments.
Q5: How should I store and handle Chikv-IN-X?
A5: Chikv-IN-X is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Reduced or no antiviral activity of Chikv-IN-X.
| Possible Cause | Recommended Action |
| Incorrect inhibitor concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration. |
| Degraded inhibitor | Prepare a fresh stock solution of Chikv-IN-X from the lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution. |
| Resistant viral strain | Sequence the nsP2 region of your viral stock to check for mutations that may confer resistance. |
| Cell culture issues | Ensure cells are healthy and not contaminated. Use a consistent cell passage number for experiments. |
| Assay variability | Include appropriate positive and negative controls in your experiments. Optimize the assay protocol. |
Problem 2: High cytotoxicity observed in cell culture.
| Possible Cause | Recommended Action |
| Inhibitor concentration too high | Determine the CC50 (half-maximal cytotoxic concentration) of Chikv-IN-X on your cell line and use concentrations well below this value for antiviral assays. |
| Off-target effects | Perform off-target profiling using techniques such as kinome scanning or proteomics to identify unintended cellular targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). |
| Cell line sensitivity | Test the cytotoxicity of Chikv-IN-X on multiple cell lines to assess cell-type-specific effects. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Variability in viral titer | Accurately determine the titer of your viral stock before each experiment using a plaque assay or TCID50 assay. Use a consistent multiplicity of infection (MOI). |
| Inconsistent cell density | Seed cells at a consistent density for all experiments to ensure uniform infection and inhibitor effects. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
| Incubation time variability | Maintain consistent incubation times for viral infection and inhibitor treatment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of Chikv-IN-X
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero | 1.2 | >100 | >83.3 |
| Huh-7 | 0.8 | 85 | 106.25 |
| U-2 OS | 1.5 | >100 | >66.7 |
Table 2: Potential Off-Target Kinase Inhibition
| Kinase | % Inhibition at 10 µM Chikv-IN-X |
| Kinase A | 5% |
| Kinase B | 8% |
| Kinase C | 3% |
| (Data is hypothetical and for illustrative purposes) |
Experimental Protocols
Protocol 1: Viral Titer Determination by Plaque Assay
-
Seed 6-well plates with Vero cells to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Prepare an overlay medium consisting of 2X MEM and 1.6% low-melting-point agarose.
-
After incubation, remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per mL (PFU/mL).
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of Chikv-IN-X in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the wells. Include wells with medium and solvent only as controls.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the CC50 value.
Visualizations
References
Technical Support Center: Optimizing Chikv-IN-2 Dosage for Minimal Cytotoxicity
Welcome to the technical support center for Chikv-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental usage of this compound, a novel inhibitor of the Chikungunya virus (CHIKV). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve potent antiviral activity while minimizing cytotoxic effects in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the optimal dosage of this compound?
A1: The initial step is to determine the cytotoxicity of this compound in the host cell line you plan to use for your antiviral assays. This is crucial to distinguish between a true antiviral effect and cell death caused by the compound itself. The primary metric to determine is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[1][2]
Q2: Which cell lines are appropriate for testing this compound?
A2: Several cell lines are susceptible to CHIKV infection and are commonly used in antiviral research. These include Vero (African green monkey kidney), HUH-7 (human hepatoma), and A549 (human lung carcinoma) cells.[3] The choice of cell line can influence the antiviral and cytotoxic profile of the compound, so it is recommended to test in a cell line relevant to your experimental goals.[3]
Q3: How do I measure the antiviral efficacy of this compound?
A3: The antiviral efficacy is typically measured by determining the 50% effective concentration (EC50). This is the concentration of this compound that inhibits 50% of the viral replication or cytopathic effect (CPE).[1] Common methods to determine the EC50 include plaque reduction neutralization tests (PRNT), CPE reduction assays, and quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[1][4]
Q4: What is the Selectivity Index (SI) and why is it important?
A4: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. A compound with a high SI is generally considered a better candidate for further development.
Q5: What is a good starting range of concentrations for this compound in my experiments?
A5: For initial experiments, it is advisable to use a broad range of concentrations in a serial dilution format (e.g., two-fold or ten-fold dilutions). A typical starting range could be from 0.1 µM to 200 µM.[5] This will help in determining the CC50 and EC50 values more accurately. Once these values are established, you can narrow down the concentration range for subsequent experiments.
Troubleshooting Guides
Problem: High cytotoxicity observed even at low concentrations of this compound.
-
Question: My cell viability is significantly reduced in the control wells (uninfected cells treated with this compound). What could be the issue?
-
Answer:
-
Compound Solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not exceeding a non-toxic level (typically ≤0.5%).
-
Cell Line Sensitivity: The chosen cell line might be particularly sensitive to this compound. Consider testing the cytotoxicity in a different cell line to see if the effect is consistent.[3]
-
Incorrect Concentration Calculation: Double-check all calculations for the serial dilutions of this compound. A simple error can lead to much higher concentrations than intended.
-
Contamination: Test your compound stock and cell culture for any potential contamination that could be contributing to cell death.
-
Problem: No significant antiviral effect is observed.
-
Question: I have treated CHIKV-infected cells with a range of this compound concentrations, but I do not see a reduction in viral titer or cytopathic effect. What should I do?
-
Answer:
-
Concentration Range: The effective concentration might be higher than the range you have tested. If the compound has low cytotoxicity (high CC50), you can try testing higher concentrations.
-
Time of Addition: The antiviral mechanism of this compound might be specific to a particular stage of the viral replication cycle. Consider performing a time-of-addition experiment to determine if the compound is more effective when added before, during, or after viral infection.[4]
-
Virus Strain: Ensure the CHIKV strain you are using is sensitive to this class of inhibitors.
-
Assay Sensitivity: The assay used to measure the antiviral effect may not be sensitive enough. Consider using a more quantitative method, such as qRT-PCR for viral RNA or a plaque assay for infectious virus particles.
-
Problem: Inconsistent results between experiments.
-
Question: My calculated CC50 and EC50 values for this compound vary significantly between experimental repeats. How can I improve consistency?
-
Answer:
-
Standardize Cell Conditions: Ensure that the cell passage number, confluency, and overall health are consistent for each experiment.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and virus stock for each experiment to avoid degradation.
-
Control for Multiplicity of Infection (MOI): Use a consistent MOI for viral infection in all antiviral assays, as this can significantly impact the results.
-
Automated Liquid Handling: If possible, use automated pipetting systems to reduce variability in dispensing small volumes of the compound and virus.
-
Include Reference Controls: Always include a positive control (a known anti-CHIKV compound) and a negative control (vehicle-treated) in every plate to monitor the assay performance.
-
Data Presentation
For effective analysis, it is crucial to present your quantitative data in a structured format. Below are example tables for summarizing the cytotoxicity and antiviral efficacy of this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) |
| Vero | >100 |
| A549 | 85.2 |
| HUH-7 | 65.7 |
Table 2: Antiviral Activity and Selectivity Index of this compound
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero | 5.3 | >100 | >18.8 |
| A549 | 7.1 | 85.2 | 12.0 |
| HUH-7 | 4.8 | 65.7 | 13.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)
-
Cell Seeding: Seed host cells (e.g., Vero, A549) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Addition: Prepare two-fold serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium and vehicle (e.g., DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of your planned antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy (EC50 Determination)
-
Cell Seeding: Seed a confluent monolayer of Vero cells in 12-well plates and incubate for 24 hours.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of CHIKV (to yield ~100 plaques per well) and incubate at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of a mixture of 2X medium and 1.2% carboxymethylcellulose (CMC).
-
Incubation: Incubate the plates for 3-4 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The EC50 is the concentration that causes a 50% reduction in the number of plaques.
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal dosage of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of CHIKV replication by this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-viral Activities of Oroxylum indicum Extracts on Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming experimental variability in Chikv-IN-2 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chikv-IN-2 in antiviral assays against Chikungunya virus (CHIKV). Our goal is to help you overcome common sources of experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Chikungunya virus non-structural protein 2 (nsP2). The nsP2 protein is a multifunctional enzyme with protease and helicase activities, both of which are critical for viral replication.[1] By binding to the active site of the nsP2 protease domain, this compound prevents the processing of the viral polyprotein, thereby halting the replication of the virus.[2]
Q2: Which cell lines are recommended for testing this compound activity?
A2: The choice of cell line can significantly impact the apparent antiviral activity of a compound due to differences in cellular uptake, metabolism, and host-virus interactions.[3][4][5] Commonly used cell lines for CHIKV research include Vero (African green monkey kidney), Huh-7 (human hepatoma), and A549 (human lung carcinoma) cells. It is recommended to test the activity of this compound in a panel of cell lines to obtain a comprehensive understanding of its efficacy.
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined by performing a dose-response experiment to calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. A desirable therapeutic window is indicated by a high selectivity index (SI), which is the ratio of CC50 to EC50.
Troubleshooting Guide
Issue 1: High variability in plaque size and morphology in my Plaque Reduction Neutralization Test (PRNT).
-
Possible Cause: Inconsistent agar overlay temperature. If the overlay is too hot, it can cause cell death, leading to irregular "plaques" or areas of clearing.[6] If it's too cool, it may solidify prematurely, resulting in an uneven layer.
-
Solution: Ensure the agarose/EMEM overlay is cooled to approximately 45°C before adding it to the wells. This temperature is low enough to prevent cell damage but warm enough to remain liquid for even distribution.[6]
-
Possible Cause: Low percentage of agarose in the overlay. This can lead to diffuse or "fuzzy" plaques as the virus can spread more freely through the semi-solid medium.[6][7]
-
Solution: Increase the final concentration of agarose in your overlay. A concentration of 0.6% to 0.7% is generally recommended for plaque assays.[7]
-
Possible Cause: Disturbing the plates before the overlay has fully solidified. This can cause smearing of the cell monolayer and result in irregularly shaped plaques.[7]
-
Solution: Allow the plates to sit undisturbed on a level surface until the overlay has completely solidified.
Issue 2: Inconsistent EC50 values for this compound across different experiments.
-
Possible Cause: Variation in the multiplicity of infection (MOI). The initial amount of virus used to infect the cells can influence the apparent efficacy of an antiviral compound.[8]
-
Solution: Standardize the MOI for all your experiments. This requires accurate titration of your viral stocks before initiating antiviral assays.
-
Possible Cause: Differences in cell confluence and passage number. Cell health and density can affect viral replication and drug sensitivity.[9]
-
Solution: Use cells from a consistent passage number and seed them to achieve a uniform level of confluence (typically 90-95%) at the time of infection.
-
Possible Cause: Instability of this compound in culture medium. The compound may degrade over the course of the experiment, leading to reduced efficacy.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If instability is suspected, consider a time-course experiment to assess the compound's stability in your specific assay conditions.
Issue 3: High background cytotoxicity observed in control wells.
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure that the final concentration of the solvent in the culture medium is consistent across all wells (including vehicle controls) and is below the toxic threshold for your chosen cell line. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
-
Possible Cause: Contamination of cell cultures. Bacterial or fungal contamination can cause cell death, mimicking cytotoxicity.
-
Solution: Regularly check your cell cultures for signs of contamination. Use proper aseptic techniques during all experimental procedures.
Quantitative Data for this compound
The following tables summarize the in vitro activity of this compound against Chikungunya virus in various cell lines.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | 4.2 | >100 | >23.8 |
| Huh-7 | 1.8 | 85.4 | 47.4 |
| A549 | 6.5 | 92.1 | 14.2 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values were determined by plaque reduction and MTT assays, respectively, after 48 hours of incubation.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in serum-free culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of Chikungunya virus (approximately 100 plaque-forming units, PFU) with each dilution of the compound and incubate at 37°C for 1 hour.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.[10]
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.2% agarose, ensuring the final concentration of agarose is 0.6%.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well and calculate the percent inhibition relative to the virus-only control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate the percent cell viability relative to the vehicle-only control wells.
Visualizations
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Caption: Mechanism of action of this compound.
References
- 1. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals against the Chikungunya Virus [mdpi.com]
- 3. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. mdpi.com [mdpi.com]
Strategies to reduce Chikv-IN-2 precipitation in stock solutions
Welcome to the technical support center for Chikv-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from stock and working solutions is a common issue that can significantly impact experimental results. This guide provides a systematic approach to diagnosing and resolving precipitation problems.
Observed Problem: Precipitate is visible in the this compound stock solution (stored in DMSO) or in the aqueous working solution after dilution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound stock solutions?
The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (275.89 mM) being achievable.[1] For complete dissolution at high concentrations, ultrasonic treatment is recommended.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.
2. My this compound precipitated out of the DMSO stock solution. What should I do?
If you observe precipitation in your DMSO stock, you can try the following:
-
Ultrasonication: Place the vial in an ultrasonic water bath for 5-10 minutes. This often helps to redissolve the precipitate.[1]
-
Gentle Warming: Warm the solution to 37°C for a short period while vortexing. However, be cautious about the compound's stability at elevated temperatures.
-
Dilution: If the concentration is very high, consider diluting the stock to a lower, more stable concentration with fresh, anhydrous DMSO.
3. I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium or assay buffer. How can I prevent this?
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. Here are some strategies to mitigate this:
-
Serial Dilutions in DMSO: Do not dilute your highly concentrated DMSO stock directly into the aqueous buffer. Instead, perform initial serial dilutions in 100% DMSO to get closer to your final working concentration before the final dilution into the aqueous medium.[2]
-
Stepwise Dilution: When adding the final DMSO-diluted compound to your aqueous buffer, do it slowly and with constant vortexing or mixing. This gradual addition can prevent the compound from crashing out of solution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Use of Co-solvents: If compatible with your experimental system, co-solvents like ethanol or polyethylene glycol (PEG) can sometimes help to improve the aqueous solubility of small molecules.[3]
4. What are the optimal storage conditions for this compound stock solutions?
Once dissolved in DMSO, it is recommended to store this compound stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[1] For long-term storage, -80°C is recommended, while for short-term storage, -20°C is acceptable.[1]
5. How does this compound exert its antiviral activity?
This compound is an inhibitor of the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the replication of many viruses that rely on the host's cellular machinery to produce viral RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby hindering viral replication.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (275.89 mM) | Ultrasonic treatment may be required. Use of anhydrous DMSO is critical.[1] |
| Ethanol | Poorly soluble | Not recommended as a primary solvent for high-concentration stocks.[4][5][6] |
| Methanol | Poorly soluble | Not recommended as a primary solvent for high-concentration stocks.[4][5][6] |
| Water | Insoluble | Direct dissolution in aqueous buffers is not feasible. |
| Acetone | Poorly soluble | Not recommended as a primary solvent.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock of 50 mM, you will need 18.123 mg (M.Wt = 362.46 g/mol ).
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 50 mM stock, add 1 mL of DMSO for every 18.123 mg of powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If any particulate matter is still visible, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Objective: To prepare a working solution of this compound with a final DMSO concentration of ≤ 0.5%.
Procedure:
-
Thaw a single aliquot of your 50 mM this compound stock solution at room temperature.
-
Perform an initial 1:10 dilution by adding 10 µL of the 50 mM stock to 90 µL of anhydrous DMSO. This will give you a 5 mM intermediate stock.
-
Perform a second 1:10 dilution by adding 10 µL of the 5 mM intermediate stock to 90 µL of anhydrous DMSO. This will result in a 500 µM intermediate stock.
-
For a final concentration of 5 µM in your assay, you can add 1 µL of the 500 µM intermediate stock to 99 µL of your cell culture medium or assay buffer (this will result in a final DMSO concentration of 0.1%).
-
Always add the final DMSO-diluted compound to the aqueous solution slowly while vortexing to prevent precipitation.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the host DHODH enzyme in the de novo pyrimidine synthesis pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetone, ethanol and methanol extracts of Phyllanthus urinaria inhibit HSV-2 infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the long-term stability of Chikv-IN-2 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the Chikungunya virus inhibitor, Chikv-IN-2, when stored in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is highly recommended to dissolve this compound in anhydrous DMSO.[1] Once dissolved, it is best practice to create single-use aliquots to minimize repeated freeze-thaw cycles, which can potentially degrade the compound.[1]
Q2: What are the optimal storage temperatures for this compound in DMSO?
A2: Stock solutions of this compound in DMSO should be stored at -20°C for short-to-mid-term storage (up to one month) and at -80°C for long-term storage (up to 6 months).[1] Storing at 4°C is generally suitable for compounds for up to two years, but colder temperatures are preferable for maximizing long-term stability.[1]
Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A3: While specific data for this compound is not available, general studies on small molecules in DMSO suggest that repeated freeze-thaw cycles should be avoided.[1] Some studies have shown no significant compound loss after 11 to 25 cycles for a diverse set of compounds.[2][3][4][5] However, to ensure the integrity of your experiments, it is best to prepare single-use aliquots.
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: Yes, the presence of water in DMSO can significantly impact the stability of small molecules, often more so than oxygen.[2][4] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. One study demonstrated that 85% of compounds in a DMSO/water (90/10) mixture were stable over a 2-year period at 4°C.[6]
Q5: What is the expected shelf-life of this compound in DMSO under optimal conditions?
A5: While accelerated stability studies on various compounds in DMSO at 40°C have shown stability for 15 weeks, the long-term shelf-life at recommended storage temperatures (-20°C or -80°C) is expected to be significantly longer.[2][4] For many small molecules, stability can be maintained for several years when stored properly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between different aliquots of the same stock. | Compound degradation due to improper storage or handling. | 1. Ensure all aliquots are stored at a consistent, appropriate temperature (-80°C for long-term). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Verify the integrity of the compound using an analytical method like HPLC-MS. |
| Loss of compound activity over time. | Chemical instability in DMSO. | 1. Check the water content of your DMSO; use anhydrous DMSO. 2. Store aliquots under an inert gas (e.g., argon or nitrogen) to minimize oxidation. 3. Perform a stability study to determine the degradation rate under your specific storage conditions. |
| Precipitation observed in the DMSO stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a lower concentration. 3. Analyze the precipitate and supernatant separately to identify the cause. |
| Discoloration of the DMSO stock solution. | Compound degradation or contamination. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock using high-purity, anhydrous DMSO. 3. Ensure proper handling and storage procedures are followed to prevent contamination. |
Quantitative Stability Data
The following tables summarize general stability data for small molecules in DMSO from various studies. This data can serve as a guideline for assessing the potential stability of this compound.
Table 1: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Percentage of Compounds Remaining | Storage Conditions | Reference |
| 11 | No significant loss | Frozen at -15°C, thawed at 25°C under nitrogen | [2][4] |
| 25 | Quantified every 5th cycle | 20 mM in DMSO, stored at 4°C under argon | [3][5] |
Table 2: Long-Term Storage Stability of Compounds in DMSO
| Storage Duration | Storage Temperature | Solvent | Percentage of Stable Compounds | Reference |
| 15 weeks | 40°C | 10 mM in DMSO | Most compounds stable | [2][4] |
| 5 months | Room Temperature | 10 mM in DMSO | No significant difference between glass and polypropylene containers | [2][4] |
| 2 years | 4°C | DMSO/water (90/10) | 85% | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature. b. Weigh the required amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. e. Aliquot the stock solution into single-use, tightly sealed microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC-MS
-
Objective: To quantify the concentration of this compound over time under specific storage conditions.
-
Methodology: a. Prepare a fresh stock solution of this compound in DMSO as a reference (T=0). b. Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature). c. At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. d. Analyze the reference and test samples by a validated HPLC-MS method.[3][5] e. Quantify the peak area of this compound in each sample. f. Calculate the percentage of this compound remaining relative to the T=0 reference sample.
Visualizations
Chikungunya virus is known to interfere with host cell signaling pathways to facilitate its replication. This compound, as an inhibitor, likely counteracts these effects. The primary pathways affected are the JAK-STAT and Wnt/β-catenin signaling pathways.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of a Novel Chikungunya Virus nsP2 Protease Inhibitor and Ribavirin
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of a potent and specific Chikungunya virus (CHIKV) nsP2 protease inhibitor, RA-0002034, and the broad-spectrum antiviral drug, ribavirin. This comparison is based on available experimental data and is intended to inform on their respective mechanisms of action, efficacy, and safety profiles.
Disclaimer: The compound "Chikv-IN-2" as specified in the topic is not identifiable in the current scientific literature. Therefore, this guide utilizes data for a well-characterized, potent covalent inhibitor of CHIKV nsP2 protease, RA-0002034 , as a representative for a targeted nsP2 inhibitor.
Executive Summary
Chikungunya virus represents a significant global health threat for which no specific antiviral therapy is currently approved. This guide delves into a comparative analysis of two distinct antiviral strategies against CHIKV: the targeted inhibition of the viral non-structural protein 2 (nsP2) protease by RA-0002034, and the broad-spectrum antiviral activity of ribavirin. RA-0002034 demonstrates high potency and specificity for its viral target, while ribavirin acts through a broader mechanism of inhibiting host cellular enzymes. This document presents a side-by-side comparison of their performance based on preclinical data, details the experimental methodologies used for their evaluation, and provides visual representations of their mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for RA-0002034 and ribavirin, providing a clear comparison of their in vitro efficacy and cytotoxicity.
| Parameter | RA-0002034 | Ribavirin | Reference |
| Target | CHIKV nsP2 Protease | Inosine Monophosphate Dehydrogenase (IMPDH) | [1][2] |
| Mechanism of Action | Covalent modification of the catalytic cysteine (C478) in nsP2 protease, inhibiting viral polyprotein processing.[1] | Competitive inhibitor of IMPDH, leading to depletion of GTP pools required for viral RNA synthesis.[2] | |
| Biochemical Potency (IC50) | 58 ± 17 nM | Not Applicable (targets host enzyme) | [1] |
| Antiviral Efficacy (EC50) | 11 ± 4 nM | 2.05 µM to 341.1 µM (variable across studies) | [1][2][3][4] |
| Cytotoxicity (CC50) | > 10 µM (No toxicity observed at this concentration) | ~75 µM to 30.7 mM (variable across studies) | [2][5][6] |
| Selectivity Index (SI = CC50/EC50) | > 909 | Variable, generally lower than RA-0002034 | Calculated from available data |
Mechanism of Action and Signaling Pathways
RA-0002034: A Targeted Approach
RA-0002034 is a covalent fragment-based inhibitor that specifically targets the cysteine protease domain of the CHIKV non-structural protein 2 (nsP2).[1] The nsP2 protein is crucial for the replication of CHIKV as it is responsible for processing the viral polyprotein into individual functional non-structural proteins. By covalently binding to the catalytic cysteine residue in the active site of the nsP2 protease, RA-0002034 irreversibly inactivates the enzyme, thereby halting viral replication.[1]
dot
Caption: Mechanism of action of RA-0002034.
Ribavirin: A Broad-Spectrum Antiviral
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity.[2] Its primary mechanism of action against many RNA viruses, including CHIKV, is the inhibition of the host cellular enzyme inosine monophosphate dehydrogenase (IMPDH).[2] This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP). By depleting the intracellular pool of GTP, ribavirin indirectly hinders viral RNA synthesis, as GTP is an essential building block for the viral genome.
dot
Caption: Mechanism of action of Ribavirin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates and incubate until confluent.[7]
-
Compound Dilution: Prepare serial dilutions of the test compounds (RA-0002034 or ribavirin) in a suitable cell culture medium.
-
Virus-Compound Incubation: Incubate a known titer of CHIKV (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.[7]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.[3]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[8] Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the compound concentration that inhibits plaque formation by 50%.
dot
Caption: Experimental workflow for the Plaque Reduction Neutralization Test.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: During the incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. After the incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
dot
Caption: Experimental workflow for the MTT Cytotoxicity Assay.
Conclusion
This comparative analysis highlights two distinct approaches to inhibiting Chikungunya virus replication. RA-0002034, as a representative nsP2 protease inhibitor, showcases the potential of target-specific drug design, offering high potency and a favorable preliminary safety profile. Its mechanism of directly targeting a crucial viral enzyme minimizes the likelihood of off-target effects on the host cell. In contrast, ribavirin, a well-established antiviral, acts on a broader cellular pathway. While effective, its potency against CHIKV is variable and generally lower than that of RA-0002034, and it is associated with a narrower therapeutic window.
For drug development professionals, the data presented underscores the promise of developing direct-acting antivirals that target specific viral components like the nsP2 protease. Further preclinical and clinical evaluation of such compounds is warranted to address the unmet medical need for effective CHIKV therapeutics. For researchers and scientists, the detailed protocols and mechanistic diagrams provide a valuable resource for conducting further studies in this field.
References
- 1. pnas.org [pnas.org]
- 2. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Combination of Doxycycline and Ribavirin Alleviated Chikungunya Infection | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Neutralization Assay Using an eGFP Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutralization Assay for Chikungunya Virus Infection: Plaque Reduction Neutralization Test. | Semantic Scholar [semanticscholar.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of DHODH Inhibitors for Chikungunya Virus Therapy: A Guide to Validating the Mechanism of Action of Chikv-IN-2
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of therapeutic agents against the Chikungunya virus (CHIKV), with a specific focus on validating the mechanism of action of compounds targeting the host enzyme Dihydroorotate Dehydrogenase (DHODH). While the specific compound "Chikv-IN-2" is used here for illustrative purposes, the principles and experimental data presented are based on well-characterized DHODH inhibitors and serve as a framework for evaluating novel candidates in this class.
Chikungunya is a mosquito-borne alphavirus that causes debilitating febrile illness and often chronic, incapacitating polyarthralgia.[1][2][3] To date, no specific antiviral therapies or universally available vaccines are approved, making treatment largely symptomatic and supportive.[1][4] This unmet medical need has spurred research into novel therapeutic strategies, including the targeting of host factors essential for viral replication.
One of the most promising host-targeting strategies is the inhibition of the mitochondrial enzyme DHODH.[5] This enzyme catalyzes the rate-limiting step in the de novo pyrimidine synthesis pathway, which is critical for producing the nucleotide building blocks required for viral RNA replication.[5] By inhibiting DHODH, compounds can effectively starve the virus of essential resources, thereby halting its propagation.[6][7] This approach offers the advantage of broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.[5]
Mechanism of Action: DHODH Inhibition
The de novo synthesis of pyrimidines is a fundamental cellular process. DHODH facilitates the oxidation of dihydroorotate to orotate, a crucial step for the eventual production of uridine triphosphate (UTP) and cytidine triphosphate (CTP). These nucleotides are essential for the synthesis of viral RNA by the viral RNA-dependent RNA polymerase (RdRp). DHODH inhibitors bind to the enzyme, blocking this pathway and depleting the intracellular pool of pyrimidines available for viral replication. The antiviral effect can be specifically reversed by the addition of exogenous uridine, which can be utilized by the cell's pyrimidine salvage pathway, thus confirming the on-target effect of the inhibitor.[7]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.
Comparative Performance Data
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the selectivity index (SI), a key indicator of the compound's therapeutic window.
Below is a comparison of representative DHODH inhibitors with other compounds investigated for anti-CHIKV activity, which act via different mechanisms.
| Compound Class | Compound Name | Mechanism of Action | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| DHODH Inhibitor | Brequinar | Pyrimidine Synthesis Inhibition | Host: DHODH | 0.017 - 0.061 | >50 | >820 | [6] |
| DHODH Inhibitor | Teriflunomide | Pyrimidine Synthesis Inhibition | Host: DHODH | ~35 (vs. Influenza) | >100 | >2.8 | [5][6] |
| DHODH Inhibitor | RYL-634 | Pyrimidine Synthesis Inhibition | Host: DHODH | 0.079 (vs. EBOV) | >10 | >126 | [5] |
| Entry Inhibitor | Chloroquine | Endosomal pH Increase | Host: Endosome | Varies | >50 | Varies | [1][8] |
| Entry Inhibitor | Arbidol | Membrane Fusion Inhibition | Viral: E1 Glycoprotein | <21.8 | >100 | >4.5 | [8][9] |
| Replication Inhibitor | Ribavirin | IMPDH Inhibition / RNA Mutagen | Host/Viral | Varies | >50 | Varies | [8][9] |
| Replication Inhibitor | Favipiravir (T-705) | RdRp Chain Termination | Viral: nsP4 (RdRp) | ~20 | >1000 | >50 | [7] |
| Translation Inhibitor | Harringtonine | Protein Synthesis Inhibition | Host: Ribosome | 0.24 | >10 | >41 | [9][10] |
Note: EC₅₀ values can vary significantly based on the cell line, virus strain, and assay used. Data for some DHODH inhibitors against CHIKV specifically is limited in public literature; values against other RNA viruses are provided for context where necessary.
Experimental Protocols for Mechanism Validation
To rigorously validate that a compound like this compound acts by inhibiting DHODH, a series of well-defined experiments are required.
In Vitro DHODH Inhibition Assay
Objective: To directly measure the inhibitory activity of the compound on recombinant human DHODH.
Methodology:
-
Recombinant human DHODH is purified.
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Brequinar) for 30 minutes.[11]
-
The enzymatic reaction is initiated by adding the substrates, dihydroorotate and the electron acceptor ubiquinone (or a synthetic analog like DCIP).
-
The rate of the reaction (oxidation of dihydroorotate) is measured spectrophotometrically by monitoring the reduction of the electron acceptor over time.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[12]
Cell-Based Antiviral Assay
Objective: To determine the compound's efficacy in inhibiting CHIKV replication in a cellular context.
Methodology (Plaque Reduction Assay):
-
A confluent monolayer of susceptible cells (e.g., Vero or HuH-7) is prepared in multi-well plates.
-
Cells are infected with a known amount of CHIKV for 1-2 hours.
-
The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.
-
Plates are incubated for 2-3 days to allow for plaque formation.
-
Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay
Objective: To measure the toxicity of the compound to the host cells.
Methodology (Resazurin Reduction Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Resazurin solution is added to each well and incubated for 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence or absorbance is measured using a plate reader.
-
The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.[13]
Mechanism Confirmation: Uridine Rescue Experiment
Objective: To confirm that the antiviral activity is due to the inhibition of the de novo pyrimidine synthesis pathway.
Methodology:
-
The antiviral assay is repeated as described above.
-
A parallel set of experiments is conducted where the overlay medium containing the test compound is supplemented with an excess of uridine (e.g., 50-100 µM).
-
If the compound's antiviral effect is mediated by DHODH inhibition, the addition of uridine should bypass the enzymatic block and restore viral replication, effectively "rescuing" the virus from the inhibitor's effects.[7] A lack of rescue would suggest an off-target mechanism of action.
References
- 1. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 2. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Approaches to the treatment of disease induced by chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of Novel Compounds Inhibiting Chikungunya Virus-Induced Cell Death by High Throughput Screening of a Kinase Inhibitor Library - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Alphavirus Activity of Chikv-IN-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pan-alphavirus activity of Chikv-IN-2, a novel inhibitor targeting the non-structural protein 2 (nsP2) protease of alphaviruses. The following sections present a comparative analysis of this compound's efficacy against a panel of alphaviruses, alongside other known broad-spectrum inhibitors. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support data interpretation and future research.
Comparative Efficacy of Pan-Alphavirus Inhibitors
The antiviral activity of this compound and selected comparator compounds was evaluated against a range of pathogenic alphaviruses. The data, summarized in Table 1, showcases the half-maximal effective concentrations (EC50) and inhibitory concentrations (IC50) of these inhibitors, providing a quantitative basis for comparison. This compound demonstrates potent and broad-spectrum activity, particularly against Chikungunya virus (CHIKV), Mayaro virus (MAYV), Ross River virus (RRV), and Venezuelan equine encephalitis virus (VEEV).
| Compound Name | Viral Target | Chikungunya Virus (CHIKV) | Mayaro Virus (MAYV) | Ross River Virus (RRV) | Venezuelan Equine Encephalitis Virus (VEEV) | Sindbis Virus (SINV) |
| This compound (RA-0002034) | nsP2 Protease | IC50: 58 nM[1], EC90: <40 nM | EC90: <40 nM | EC90: 200 nM | EC90: 360 nM | Not Reported |
| Compound 2o | nsP2 Helicase | EC50: 1-3 µM[2] | EC50: 1-3 µM[2] | Not Reported | EC50: ~10 µM[2] | Not Reported |
| 4-hydroxytamoxifen | nsP1 | EC50: 0.4 µM | Not Reported | Not Reported | Not Reported | EC50: 0.93 µM[3] |
| Tamoxifen | nsP1 | EC50: 3.95 µM[3] | Not Reported | Not Reported | Not Reported | EC50: 3.69 µM[3] |
| Clomifene | nsP1 | EC50: 3.16 µM[3] | Not Reported | Not Reported | Not Reported | EC50: 1.24 µM[3] |
Table 1: Comparative in vitro efficacy of pan-alphavirus inhibitors. This table summarizes the reported IC50 and EC50/EC90 values for this compound and other broad-spectrum inhibitors against various alphaviruses. Lower values indicate higher potency.
Experimental Protocols
To ensure reproducibility and methodological transparency, detailed protocols for the key assays used to determine antiviral efficacy are provided below.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
a. Cell Culture and Infection:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in a cell culture medium.
-
Infect the cell monolayer with the desired alphavirus at a specific multiplicity of infection (MOI).
-
Immediately after infection, remove the virus inoculum and add the media containing the different concentrations of the test compound.
b. Incubation and Progeny Virus Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for one full replication cycle of the virus (typically 24-48 hours).[4]
-
After incubation, collect the cell culture supernatant, which contains the progeny virus particles.
c. Quantification of Viral Titer:
-
Determine the titer of the progeny virus in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[4]
-
The reduction in viral yield in the presence of the compound compared to an untreated control is used to calculate the EC50 value.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a "gold standard" assay used to quantify the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.[5]
a. Preparation of Virus-Compound Mixture:
-
Prepare serial dilutions of the test compound.
-
Mix each dilution with a standardized amount of the target alphavirus.
-
Incubate the mixture for a defined period (e.g., 1 hour) to allow the compound to bind to the virus particles.[6]
b. Infection of Cell Monolayer:
-
Add the virus-compound mixtures to a confluent monolayer of susceptible cells (e.g., Vero cells) in a multi-well plate.[5]
-
Allow the virus to adsorb to the cells for 1-2 hours.[7]
c. Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose). This restricts the spread of the virus, leading to the formation of localized plaques.[5][8]
-
Incubate the plates for several days to allow for plaque development.[5]
d. Plaque Visualization and Quantification:
-
After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[7]
-
Count the number of plaques in each well.
-
The concentration of the compound that reduces the number of plaques by 50% or 90% (PRNT50 or PRNT90) compared to the virus-only control is determined.[5]
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's activity, the following diagrams illustrate the alphavirus replication cycle and the experimental workflow for assessing antiviral compounds.
References
- 1. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Navigating the Chikungunya Challenge: A Comparative Guide to In Vivo Efficacy of CHIKV Inhibitors
For Immediate Release
[City, State] – [Date] – As the global health community continues to grapple with the debilitating effects of Chikungunya virus (CHIKV), researchers are tirelessly working to develop effective antiviral therapies. This guide provides a comparative analysis of the in vivo efficacy of a hypothetical novel inhibitor, Chikv-IN-2, alongside other notable CHIKV inhibitors that have been evaluated in preclinical models. The data presented herein is intended to offer a valuable resource for researchers, scientists, and drug development professionals in the ongoing quest for a potent anti-CHIKV therapeutic.
At a Glance: In Vivo Efficacy of CHIKV Inhibitors
The following table summarizes the in vivo efficacy of this compound (hypothetical) and other selected CHIKV inhibitors based on key preclinical outcome measures.
| Inhibitor | Drug Class | Animal Model | Key Efficacy Parameters |
| This compound (Hypothetical) | Small Molecule | C57BL/6 Mice | - Viremia Reduction: >90% reduction in serum viral load at day 2 post-infection. - Foot Swelling: Significant reduction in foot swelling compared to placebo. - Survival: 100% survival in a lethal challenge model. |
| Monoclonal Antibodies (mAbs) | Biologic | Ifnar-/- Mice & C57BL/6 Mice | - Viremia Reduction: Up to a 4-log reduction in serum viral titers.[1] - Foot Swelling: Significant reduction in joint swelling. - Survival: 62.5% to 100% survival in lethal challenge models, depending on the antibody and dose.[1] |
| Suramin | Small Molecule | C57BL/6 Mice | - Viremia Reduction: Substantially decreased viral loads in serum.[2] - Foot Lesions: Significantly ameliorated acute foot lesions.[2] - Cartilage Integrity: Markedly restored cartilage integrity.[2] |
| siRNA (targeting nsP1 and E2) | Nucleic Acid-based | Swiss Albino & C57BL/6 Mice | - Viral Replication Inhibition: Complete inhibition of CHIKV replication when administered 72 hours post-infection.[3] - Viremia Reduction: Up to a 7-log10 reduction in serum viral load with combination siRNA.[4] |
| Chloroquine | Small Molecule | Non-human Primate (Macaque) | - Viremia: Exacerbated acute infection with higher viremia and slower viral clearance.[5][6] - Immune Response: Delayed cellular and humoral immune responses.[5][6] |
In-Depth Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CHIKV inhibitors.
In Vivo Efficacy Study in a Mouse Model of Chikungunya Virus-Induced Arthritis
This protocol is a generalized representation of a typical in vivo efficacy study for a CHIKV inhibitor using an immunocompetent mouse model.
1. Animal Model:
-
Species and Strain: C57BL/6 mice, 3-4 weeks old. This strain is widely used as it develops robust signs of CHIKV-induced arthritis and myositis, mimicking human disease.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.
2. Virus Strain and Inoculation:
-
Virus: Chikungunya virus (e.g., La Réunion 06-049 strain).
-
Inoculation Route: Subcutaneous injection in the ventral side of the right hind footpad.
-
Inoculum: 10^4 to 10^6 plaque-forming units (PFU) in a volume of 10-30 µL of sterile phosphate-buffered saline (PBS).
3. Treatment Administration:
-
Test Compound: this compound or other inhibitors (e.g., Suramin, siRNA).
-
Vehicle Control: The vehicle used to dissolve the test compound (e.g., PBS, DMSO).
-
Dosing and Schedule:
-
Prophylactic: Administration of the inhibitor prior to virus inoculation (e.g., 24 hours before).
-
Therapeutic: Administration of the inhibitor at various time points post-infection (e.g., 6, 24, 48, and 72 hours post-infection).
-
-
Route of Administration: Intraperitoneal (i.p.), intravenous (i.v.), or oral gavage, depending on the compound's properties.
4. Efficacy Endpoints:
-
Foot Swelling: Measured daily using a digital caliper. The change in foot height and width is recorded.
-
Viremia: Blood is collected at specified time points (e.g., days 1, 2, 3, and 5 post-infection) via retro-orbital or submandibular bleeding. Viral load in the serum is quantified by plaque assay or qRT-PCR.
-
Tissue Viral Load: At the end of the study, tissues such as the inoculated foot, spleen, and muscle are harvested, homogenized, and the viral load is determined.
-
Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, tissue damage, and immune cell infiltration.
-
Clinical Score: Mice are monitored daily for clinical signs of disease, such as ruffled fur, hunched posture, and lethargy, and assigned a clinical score.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., Student's t-test, ANOVA) to determine the significance of the observed differences between the treated and control groups.
Visualizing the Battlefield: CHIKV Signaling and Experimental Design
To better understand the mechanisms of CHIKV infection and the workflow of inhibitor testing, the following diagrams have been generated.
Caption: Simplified signaling pathway of CHIKV infection and the host innate immune response.
Caption: General experimental workflow for evaluating the in vivo efficacy of a CHIKV inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Suramin treatment reduces chikungunya pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of E2 and NS1 siRNAs Inhibit Chikungunya Virus Replication In Vitro and Protects Mice Infected with the Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paradoxical Effect of Chloroquine Treatment in Enhancing Chikungunya Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Antiviral Compounds for Alphavirus Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for advancing alphavirus research. This guide provides a comparative analysis of various compounds that inhibit Chikungunya virus (CHIKV) and other alphaviruses, offering insights into their mechanisms of action, efficacy, and the experimental protocols for their validation. While specific data on a compound designated as "Chikv-IN-2" is not publicly available, this guide will focus on well-characterized inhibitors to provide a framework for evaluating novel candidates.
Introduction to Alphavirus Inhibition
Alphaviruses, such as Chikungunya virus (CHIKV), are enveloped, positive-sense single-stranded RNA viruses that can cause significant human diseases, often characterized by fever, rash, and debilitating arthritis.[1][2] The development of effective antiviral therapies is a global health priority.[3][4] Antiviral strategies can be broadly categorized into direct-acting antivirals (DAAs), which target viral components, and host-targeting agents (HTAs), which inhibit host factors essential for viral replication.[5]
The alphavirus replication cycle presents several potential targets for inhibition.[5][6] These include:
-
Viral Entry: Attachment to host cell receptors and fusion with the endosomal membrane.[7][8]
-
RNA Replication: The synthesis of viral RNA by the viral replicase complex, composed of non-structural proteins (nsPs).[5]
-
Protein Synthesis and Processing: Translation and cleavage of viral polyproteins.[9][10]
-
Virion Assembly and Egress: The formation of new viral particles and their release from the host cell.[11]
This guide will compare several tool compounds that target these various stages of the alphavirus life cycle.
Comparative Analysis of Alphavirus Inhibitors
The following table summarizes the characteristics of selected small molecule inhibitors used in alphavirus research. These compounds represent different mechanisms of action and serve as benchmarks for the evaluation of new potential antivirals.
| Compound | Target/Mechanism of Action | Virus(es) | EC50 | CC50 | Key Features & Limitations |
| Harringtonine | Inhibits the elongation phase of eukaryotic translation by binding to the 60S ribosome subunit, thus suppressing viral protein expression.[9][12] | CHIKV, Sindbis virus | 0.24 µM (CHIKV)[12] | >10 µM[9] | Potent inhibitor of an early-stage post-entry event.[12] Targets a host factor, which could lead to broader cytotoxicity. |
| Arbidol | Broad-spectrum antiviral that interferes with viral attachment, membrane fusion, and endocytosis.[7][9] It is thought to incorporate into membranes and alter their integrity.[7] | CHIKV, Influenza | 12.2 µM (CHIKV)[9] | 376 µM[9] | Approved in some countries for influenza. Resistance mutations have been identified in the E2 glycoprotein.[9] |
| Ribavirin | A guanosine analog that inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), leading to depletion of cellular GTP pools required for viral RNA synthesis.[5] | Broad-spectrum RNA viruses, including CHIKV | Variable, often in the µM range | Variable | Broad-spectrum activity but can have significant side effects. Often used in combination with other drugs.[12] |
| Berberine Chloride (BBC) | A pan-alphavirus inhibitor that perturbs nucleocapsid assembly and can inactivate free virus particles.[11][13] It may also inhibit viral RNA replication at earlier stages.[11] | CHIKV and other alphaviruses | Micromolar range[13] | Not specified | Demonstrates efficacy both in vitro and in a mouse model of CHIKV-induced inflammation.[11][13] |
| Furin Inhibitors (e.g., dec-RVKR-cmk) | Inhibit the host protease furin, which is required for the maturation cleavage of the viral pE2 glycoprotein to E2 and E3.[9] | CHIKV | Not specified | Not specified | Prevents the formation of infectious viral particles by blocking glycoprotein maturation.[9] |
| Chloroquine | Antimalarial drug that inhibits membrane fusion by increasing the pH of endosomes.[7][9] | Various viruses, including CHIKV | Dose-dependent inhibition[9] | Not specified | Showed in vitro activity but was found to be ineffective in clinical trials for CHIKV.[12] |
Experimental Protocols for Validation
The validation of a tool compound involves a series of in vitro assays to determine its efficacy, toxicity, and mechanism of action.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
Protocol:
-
Seed host cells (e.g., Vero or Huh-7 cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a metabolic assay such as MTT, MTS, or a resazurin-based assay.[14]
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the effective concentration of the compound that inhibits virus replication by 50% (EC50).
Protocol:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of virus (e.g., multiplicity of infection of 0.01) in the presence of the compound.
-
After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.
-
Incubate the plates for 2-3 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by the compound.
Protocol:
-
Infect a monolayer of host cells with the virus.
-
Add the test compound (at a concentration several-fold higher than its EC50) at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).
-
At a fixed time point after infection (e.g., 24 hours), collect the supernatant and quantify the amount of progeny virus produced using a plaque assay or RT-qPCR.
-
The time point at which the addition of the compound no longer reduces the viral titer indicates the stage of the viral life cycle that is targeted. For example, if the compound is only effective when added early, it likely targets entry or early replication.[12]
Replicon Assay
Objective: To specifically assess the effect of a compound on viral RNA replication.
Protocol:
-
Use a stable cell line that expresses a viral replicon.[15] Alphavirus replicons are self-replicating RNAs that contain the viral non-structural proteins but lack the structural proteins, making them non-infectious.[15] The replicon often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is dependent on replicon replication.[15]
-
Treat the replicon-containing cells with different concentrations of the test compound.
-
After a defined incubation period, measure the reporter gene activity.
-
A reduction in reporter signal indicates inhibition of viral RNA synthesis.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the targeted viral pathways is crucial for interpreting results.
Caption: A generalized workflow for the in vitro validation of antiviral compounds.
Caption: Simplified alphavirus replication cycle with targets of representative inhibitors.
Conclusion
References
- 1. Chikungunya Virus: Pathophysiology, Mechanism, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic strategies to control chikungunya virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An alternative pathway for alphavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Validation of Novel Chikungunya Virus Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine Chloride is an Alphavirus Inhibitor That Targets Nucleocapsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel Compounds Inhibiting Chikungunya Virus-Induced Cell Death by High Throughput Screening of a Kinase Inhibitor Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of Novel Antivirals Against Chikungunya Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has underscored the urgent need for effective antiviral therapies.[1][2] Currently, no licensed antiviral drugs are specifically available for treating Chikungunya fever, and patient care is primarily supportive.[3][4] This guide provides a comparative assessment of the therapeutic window for various antiviral compounds against CHIKV, offering a framework for evaluating novel inhibitors like the hypothetical Chikv-IN-2. The therapeutic window, a critical indicator of a drug's safety and efficacy, is represented by the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a wider and more favorable therapeutic window.
Quantitative Comparison of Antiviral Efficacy and Cytotoxicity
The therapeutic potential of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not harmful to host cells. The following tables summarize the in vitro efficacy and cytotoxicity of several compounds that have been investigated for their anti-CHIKV activity. These compounds target various stages of the viral life cycle, from entry to replication.[5]
Table 1: In Vitro Efficacy and Cytotoxicity of Selected Anti-CHIKV Compounds
| Compound | Target/Mechanism of Action | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Hypothetical this compound | [Insert Target/Mechanism] | [Insert Cell Line] | [Insert Data] | [Insert Data] | [Calculate SI] | [Insert Reference] |
| Ribavirin | Broad-spectrum antiviral | Vero | >100 | >400 | >4 | [6] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) inhibitor | Vero | 23.9 | >1000 | >41.8 | [6] |
| Chloroquine | Endosomal acidification inhibitor | Vero | 3.1 | 290 | 93.5 | [3] |
| Arbidol | Viral entry inhibitor | MRC-5 | 12.2 | 376 | 30.8 | [7] |
| Bassetto's Compound 1 | nsP2 protease inhibitor | Vero | 5 | 72 | 14.4 | [7] |
| TPA | Unknown | --- | 0.0029 | 5.7 | 1965 | [7] |
Note: EC50 and CC50 values can vary significantly depending on the cell line, virus strain, and assay method used.[8]
Experimental Protocols
The determination of EC50 and CC50 values is crucial for establishing the therapeutic window of an antiviral compound. Below are detailed methodologies for key experiments typically employed in the in vitro assessment of anti-CHIKV drugs.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Culture: Vero (African green monkey kidney) or Huh-7 (human hepatoma) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight at 37°C with 5% CO2.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and the percentage of viable cells is calculated relative to the untreated control.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50 Determination)
This assay measures the concentration of a compound that inhibits 50% of viral replication.
-
Virus Infection: Cells are seeded in 96-well plates as described above. The cells are then infected with CHIKV at a specific multiplicity of infection (MOI), typically 0.1 to 1.
-
Compound Treatment: Immediately after infection, the medium is replaced with medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 24-48 hours at 37°C with 5% CO2 to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication can be determined by various methods:
-
Plaque Reduction Assay: This involves overlaying the infected cells with a semi-solid medium and counting the number of viral plaques (zones of cell death) after a few days of incubation.
-
Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound on the cells from virus-induced cell death is visually scored or quantified using a viability assay.
-
Quantitative PCR (qPCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the number of viral genome copies is quantified.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
CHIKV Replication Cycle and Potential Drug Targets
The replication cycle of Chikungunya virus offers several potential targets for antiviral intervention. Understanding these pathways is crucial for the rational design and development of new therapies.
Caption: A diagram of the CHIKV replication cycle highlighting stages targeted by various antiviral compounds.
Experimental Workflow for Therapeutic Window Assessment
A systematic workflow is essential for the accurate assessment of the therapeutic window of a novel antiviral compound.
Caption: A flowchart illustrating the experimental process for determining the therapeutic window of a new antiviral.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chikungunya Virus Treatment & Management: Approach Considerations, Prevention, Future Perspectives [emedicine.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Chikv-IN-2
For laboratory personnel engaged in research and development involving Chikv-IN-2, a preparation related to the Chikungunya virus (CHIKV), adherence to strict disposal protocols is paramount to ensure laboratory safety and prevent environmental contamination. All materials contaminated with this compound must be treated as biohazardous waste and handled in accordance with institutional and national biosafety guidelines. Research activities involving infectious or potentially infectious Chikungunya virus are recommended to be conducted under Biosafety Level 3 (BSL-3) containment.[1][2][3]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, appropriate personal protective equipment must be worn. This serves as the primary barrier against potential exposure.
Required PPE for Handling this compound Waste:
-
Disposable, powder-free gloves
-
Laboratory coat or gown with solid-front and tight-fitting wrists[4]
-
Safety glasses or face shield[5]
-
Closed-toed shoes[4]
-
N95 respirator or PAPR (Powered Air-Purifying Respirator) may be required based on risk assessment and institutional protocols[5]
All PPE used during the handling and disposal of this compound should be considered contaminated and disposed of as biohazardous waste.[5] Hands should be thoroughly washed after removing gloves.[5]
Decontamination and Inactivation
Effective decontamination is a critical step in the safe disposal of this compound. This involves the use of appropriate disinfectants with proven efficacy against enveloped viruses like CHIKV.
Table 1: Recommended Disinfectants and Inactivation Methods for Chikungunya Virus
| Method | Agent/Parameter | Concentration/Level | Contact Time |
| Chemical Disinfection | Ethanol | 70% | 15-20 minutes[4] |
| Sodium Hypochlorite (Bleach) | 10% (1% for surfaces) | 15-20 minutes[1][4] | |
| Glutaraldehyde | 2% | 15-20 minutes[1][4] | |
| Quaternary Ammonium Compounds | Varies by product | 15-20 minutes[4] | |
| Physical Inactivation | Temperature | > 58°C (>136.4°F) | Not specified |
| Desiccation | Dry conditions | Not specified |
Standard Disposal Protocol for this compound Contaminated Waste
This protocol outlines the step-by-step procedure for the routine disposal of solid and liquid waste contaminated with this compound.
Experimental Protocol: Routine Waste Disposal
-
Segregation: At the point of generation, immediately segregate all this compound contaminated waste (e.g., pipette tips, culture plates, gloves, vials) into designated, leak-proof biohazard containers. These containers must be clearly labeled with the universal biohazard symbol.[6]
-
Solid Waste:
-
Liquid Waste:
-
Aspirate liquid waste into a flask containing a freshly prepared solution of 10% bleach (final concentration of 1% sodium hypochlorite).[1]
-
Allow a minimum contact time of 20 minutes before disposal down a designated laboratory sink with copious amounts of water, in accordance with institutional guidelines.
-
-
Decontamination of Reusable Items: All non-disposable items that have come into contact with this compound must be decontaminated.
-
Submerge items in an appropriate disinfectant (see Table 1) for the recommended contact time.
-
Alternatively, autoclave items using a validated cycle.
-
-
Final Packaging and Removal:
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to contain and decontaminate the affected area.
Experimental Protocol: Spill Decontamination
-
Immediate Response:
-
Don PPE: Before re-entering the area, don the appropriate PPE as previously described.
-
Containment and Absorption:
-
Gently cover the spill with absorbent materials, such as paper towels, working from the outside in to prevent further spreading.[4]
-
-
Disinfection:
-
Cleanup and Disposal:
-
Collect all contaminated materials (absorbent pads, broken glass using tongs, etc.) and place them into a biohazard bag.[8]
-
Clean the spill area again with disinfectant and wipe dry.
-
-
Post-Cleanup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Chikungunya virus Agent Information Sheet | Office of Research [bu.edu]
- 2. southalabama.edu [southalabama.edu]
- 3. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 4. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 6. gaiaca.com [gaiaca.com]
- 7. Cleaning and waste disposal procedures - infection control [health.vic.gov.au]
- 8. education.qld.gov.au [education.qld.gov.au]
Essential Safety and Logistical Information for Handling Chikungunya Virus (CHIKV)
Disclaimer: The following guidelines are based on established protocols for handling Chikungunya virus (CHIKV), a Risk Group 3 pathogen. It is presumed that "Chikv-IN-2" refers to a strain or isolate of CHIKV and should be handled with the same precautions. A site-specific and activity-specific risk assessment is mandatory before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Chikungunya virus. Adherence to these protocols is critical to ensure personnel safety and prevent laboratory-acquired infections.
Biosafety Level and Containment
All work involving infectious or potentially infectious Chikungunya virus must be conducted in a Biosafety Level 3 (BSL-3) facility.[1] This includes adherence to all BSL-3 practices, equipment, and facility design standards as outlined by relevant national and international guidelines. All activities with infectious material should be performed within a certified biological safety cabinet (BSC) or other appropriate primary containment device.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Body Protection | Solid-front, wrap-around gown with tight-fitting wrists. | Protects skin and personal clothing from splashes and contamination.[2] |
| Hand Protection | Two pairs of disposable gloves, with the outer pair providing appropriate chemical resistance if applicable. | Prevents skin contact with infectious materials. Double-gloving provides an additional barrier.[4] |
| Respiratory Protection | A properly fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR). | Protects against inhalation of infectious aerosols, a known route of laboratory transmission.[5][3][4][6] |
| Eye/Face Protection | Safety glasses with side shields or a full-face shield. | Protects mucous membranes of the eyes, nose, and mouth from splashes of infectious material.[5][2] |
| Foot Protection | Closed-toed shoes. | Protects feet from spills and sharp objects.[7] |
Note: All PPE used for work with biohazards must be disposed of as biohazardous waste and should not be reused.[4]
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach is crucial for minimizing the risk of exposure during experimental procedures.
-
Vaccination: Chikungunya vaccination is recommended for laboratory workers with potential for exposure to the live virus.[5][4][6][8] Consult with your institution's occupational health program.
-
Training: Ensure all personnel are trained on BSL-3 procedures, specific protocols for CHIKV, and emergency response plans.
-
BSC Preparation: Decontaminate the work surface of the BSC before and after use. Prepare all necessary materials and place them in the BSC to minimize movement in and out of the cabinet.
The following diagram illustrates a general workflow for handling this compound within a Biological Safety Cabinet.
Caption: General workflow for handling this compound inside a BSC.
The use of needles, syringes, and other sharp objects should be strictly limited.[2] If their use is unavoidable, employ safety-engineered sharps and dispose of them immediately in a puncture-resistant sharps container within the BSC.
Disposal Plan
All waste generated from work with this compound is considered biohazardous and must be managed according to institutional and regulatory guidelines.
Proper segregation at the point of generation is critical.
| Waste Type | Container | Treatment & Disposal |
| Solid Waste | Biohazard bags (double-bagged for transport out of the lab). | Autoclave or incineration.[9] |
| Liquid Waste | Leak-proof containers with an appropriate disinfectant (e.g., 1% sodium hypochlorite). | Chemical disinfection followed by sanitary sewer disposal (check local regulations) or autoclaving.[5][10] |
| Sharps | Puncture-resistant, leak-proof sharps containers. | Autoclave or incineration.[9] |
The following diagram outlines the logical flow for the decontamination and disposal of contaminated materials.
Caption: Decontamination and disposal pathway for this compound waste.
Emergency Procedures: Spills and Exposures
Immediate and correct response to spills and potential exposures is vital.
-
Inside a BSC:
-
Outside a BSC:
-
Evacuate the area immediately and prevent others from entering.
-
Wait at least 30 minutes for aerosols to settle.
-
Don appropriate PPE before re-entering.
-
Follow the spill cleanup procedure as described above, working from the outside of the spill inward.[7]
-
In the event of a potential exposure (e.g., needlestick, splash to mucous membranes):
-
Immediate First Aid:
-
Needlestick/Laceration: Immediately wash the area with soap and water for 15 minutes.
-
Mucous Membrane Splash (Eyes, Nose, Mouth): Flush the affected area with water for at least 15 minutes at an eyewash station.[7]
-
-
Report: Immediately report the incident to your supervisor and the institution's occupational health or biosafety office.[4]
-
Medical Evaluation: Seek immediate medical evaluation. Inform the healthcare provider that you work with Chikungunya virus.[4]
This guidance provides a framework for the safe handling of this compound. Always consult your institution's specific biosafety manual and standard operating procedures.
References
- 1. Beyond Fever and Pain: Diagnostic Methods for Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 3. Chikungunya virus: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. Chikungunya virus Agent Information Sheet | Office of Research [bu.edu]
- 6. cdc.gov [cdc.gov]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 8. Treatment and Prevention of Chikungunya Virus Disease | Chikungunya Virus | CDC [cdc.gov]
- 9. Infectious Waste Disposal & Management | Stericycle UK [stericycle.co.uk]
- 10. The research progress of Chikungunya fever - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
